Product packaging for 7-Methyl-3-thiocyanato-1H-indole(Cat. No.:)

7-Methyl-3-thiocyanato-1H-indole

Cat. No.: B12833023
M. Wt: 188.25 g/mol
InChI Key: MQKBBPZUGSUPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-3-thiocyanato-1H-indole is a synthetically designed organic compound featuring an indole heterocyclic core substituted with a thiocyanate group at the 3-position and a methyl group at the 7-position. This specific molecular architecture makes it a valuable building block in medicinal chemistry and anticancer research. The indole scaffold is recognized as a privileged structure in drug discovery due to its widespread presence in bioactive molecules and its ability to interact with multiple biological targets . The incorporation of the thiocyanato functional group is a key structural feature of interest, as this motif is found in certain natural products and has been associated with promising biological activity . Research on closely related 3-thiocyanato-1H-indole analogs has demonstrated that this class of compounds exhibits significant and selective antiproliferative activity against a panel of human cancer cell lines, including HL60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma), NCI-H292 (lung cancer), and HEP-2 (cervical carcinoma) . Notably, these compounds have shown good potency (with IC50 values reaching as low as 6 µM) while maintaining a selective toxicity profile, as they were found to be non-hemolytic in preliminary assays, indicating potential for a favorable therapeutic window . The mechanism of action is an active area of investigation, with indole derivatives known to potentially interact with various cellular targets involved in cancer proliferation, such as topoisomerase enzymes, tubulin, and key kinases, or by inducing apoptosis . The presence of the thiocyanato group may contribute to these effects, possibly through interactions with cellular thiols. As such, this compound serves as a versatile and high-value synthetic intermediate for pharmaceutical chemists seeking to develop novel anticancer agents and explore structure-activity relationships (SAR) around the indole-thiocyanate core. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2S B12833023 7-Methyl-3-thiocyanato-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

(7-methyl-1H-indol-3-yl) thiocyanate

InChI

InChI=1S/C10H8N2S/c1-7-3-2-4-8-9(13-6-11)5-12-10(7)8/h2-5,12H,1H3

InChI Key

MQKBBPZUGSUPFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)SC#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 7-Methyl-3-thiocyanato-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated chemical properties, potential synthesis, and hypothetical biological activity of 7-Methyl-3-thiocyanato-1H-indole. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and the constituent chemical moieties to offer a predictive profile for research and development purposes.

Core Chemical Properties

Property7-Methyl-1H-indoleThis compound (Estimated)Data Source
Molecular Formula C₉H₉NC₁₀H₈N₂S[1][2]
Molar Mass 131.17 g/mol 188.25 g/mol [1][2]
Appearance Off-white crystalline solidPredicted to be a crystalline solid[1]
Melting Point 82-84 °CExpected to be higher than 7-methylindoleN/A
Boiling Point 272-273 °CExpected to be higher than 7-methylindoleN/A
Solubility Soluble in organic solventsPredicted to be soluble in polar organic solventsN/A

Spectral Data Analysis (Predicted)

While no specific spectral data for this compound has been published, an analysis of related compounds allows for the prediction of key spectral features.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the methyl group. The introduction of the electron-withdrawing thiocyanate group at the C-3 position would likely cause a downfield shift of the C-2 proton.

  • ¹³C NMR: The carbon NMR would show a signal for the thiocyanate carbon (-SCN) typically in the range of 110-115 ppm. The C-3 carbon of the indole ring would experience a significant downfield shift.

  • IR Spectroscopy: A sharp, strong absorption band characteristic of the C≡N stretch in the thiocyanate group is expected around 2140-2160 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 188, corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the direct thiocyanation of 7-methylindole at the C-3 position, which is the most nucleophilic position of the indole ring. Several methods have been developed for the thiocyanation of indoles.[3]

Proposed Synthetic Protocol: Electrophilic Thiocyanation

This protocol is adapted from general methods for the C-3 thiocyanation of indoles.

Materials:

  • 7-Methylindole

  • Ammonium thiocyanate (NH₄SCN)

  • Iodine (I₂)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-methylindole (1.0 mmol) in methanol (10 mL) at 0 °C, add ammonium thiocyanate (2.5 mmol).

  • Stir the mixture for 10 minutes.

  • Slowly add a solution of iodine (1.1 mmol) in methanol (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Synthesis_Workflow reagents 7-Methylindole + NH₄SCN + I₂ in MeOH reaction Electrophilic Thiocyanation reagents->reaction 0 °C to RT workup Quenching (Na₂S₂O₃) & Extraction (DCM) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Indole derivatives and compounds containing a thiocyanate group are known to possess a wide range of biological activities, including anticancer properties.[4][5] Specifically, 3-thiocyanato-1H-indoles have been investigated as potential anticancer agents.[5] A related compound, 7-Methyl-indole-ethyl-isothiocyanate, has been shown to induce apoptosis and cell cycle arrest in endometrial cancer cells through the generation of reactive oxygen species (ROS).[6]

Based on this, it is hypothesized that this compound may exhibit anticancer activity through the induction of oxidative stress, leading to apoptosis.

Hypothetical Signaling Pathway for Anticancer Activity

The following diagram illustrates a potential mechanism of action for this compound in a cancer cell.

Signaling_Pathway cluster_cell Cancer Cell compound 7-Methyl-3-thiocyanato- 1H-indole ros Increased Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Stress ros->mito caspases Caspase Activation (e.g., Caspase-3, -7) mito->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothetical ROS-mediated apoptotic pathway induced by the compound.

Conclusion

This compound is a compound of interest for further investigation, particularly in the context of medicinal chemistry and drug discovery. While direct experimental data is sparse, the known properties of related indole and thiocyanate-containing molecules suggest a promising profile for biological activity. The synthetic route is feasible based on established indole chemistry. This guide provides a foundational framework for researchers to begin exploring the synthesis, characterization, and biological evaluation of this novel indole derivative. Further experimental work is necessary to validate these predictions and fully elucidate the chemical and biological properties of this compound.

References

An In-depth Technical Guide to the Synthesis of 7-Methyl-3-thiocyanato-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthesis pathway for 7-Methyl-3-thiocyanato-1H-indole, a molecule of interest for further investigation in drug discovery and development. Due to the limited availability of a direct, documented synthesis for this specific compound, this guide presents a pathway extrapolated from established, regioselective C3-thiocyanation methodologies for substituted indoles. The protocols and data provided are based on analogous reactions and are intended to serve as a foundational resource for the experimental synthesis of the target molecule.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a thiocyanate group at the C3 position of the indole ring can significantly modulate the biological activity of the parent molecule, making 3-thiocyanatoindoles valuable intermediates for the synthesis of novel therapeutic agents. This guide focuses on the synthesis of this compound, starting from the commercially available 7-Methyl-1H-indole.

Proposed Synthesis Pathway

The proposed synthesis involves the direct, regioselective thiocyanation of 7-Methyl-1H-indole at the electron-rich C3 position. This transformation can be achieved through several modern synthetic methodologies. This guide will focus on a visible-light-promoted method due to its typically mild reaction conditions and operational simplicity.

Synthesis_Pathway Start 7-Methyl-1H-indole Reagents NH4SCN, Photocatalyst, Visible Light, Oxidant Start->Reagents Reaction Conditions Product This compound Reagents->Product C3-Thiocyanation

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following experimental protocols are adapted from established methods for the C3-thiocyanation of indoles and are proposed for the synthesis of this compound.

Visible-Light-Promoted Aerobic Metal-Free C3-Thiocyanation

This protocol is adapted from a method described for the C3-thiocyanation of various indoles using a photocatalyst and air as the oxidant.

Materials:

  • 7-Methyl-1H-indole

  • Ammonium thiocyanate (NH₄SCN)

  • Rose Bengal (photocatalyst)

  • Acetonitrile (CH₃CN), analytical grade

  • Schlenk tube or similar reaction vessel

  • Visible light source (e.g., household CFL bulb)

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add 7-Methyl-1H-indole (1.0 mmol), ammonium thiocyanate (1.5 mmol), and Rose Bengal (1 mol%).

  • Add acetonitrile (5 mL) to the tube.

  • Seal the tube and place it approximately 5-10 cm from a visible light source.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Quantitative Data

The following table summarizes expected quantitative data for the proposed synthesis, based on reported yields for the C3-thiocyanation of structurally similar methyl-substituted indoles.

ParameterExpected ValueReference
Yield 85-95%Based on analogous reactions with other methyl-substituted indoles.
Reaction Time 8-16 hoursDependent on the specific reaction conditions and substrate reactivity.
Purity >95% (after chromatography)Standard expectation for purification by column chromatography.

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Combine Reactants: 7-Methyl-1H-indole, NH4SCN, Photocatalyst B Add Solvent (Acetonitrile) A->B C Visible Light Irradiation with Stirring B->C D Reaction Monitoring (TLC) C->D E Solvent Evaporation D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G H This compound G->H Final Product

Spectroscopic Profile of 7-Methyl-3-thiocyanato-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 7-Methyl-3-thiocyanato-1H-indole. Due to the absence of direct experimental spectra for this specific molecule in publicly available literature, this report outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its constituent fragments: the 7-methyl-1H-indole core and the thiocyanate functional group. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and available data for analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.1br s1HN-H
~7.6d1HH-4
~7.5s1HH-2
~7.0d1HH-6
~6.9t1HH-5
~2.5s3H-CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~136C-7a
~129C-2
~128C-3a
~124C-4
~121C-6
~120C-5
~118C-7
~112-SCN
~95C-3
~16-CH₃
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2920WeakAliphatic C-H Stretch
~2155 Strong, Sharp -S-C≡N Stretch
~1600, ~1450Medium-StrongAromatic C=C Bending
~740StrongAromatic C-H Bending
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
188[M]⁺ (Molecular Ion)
173[M - CH₃]⁺
161[M - HCN]⁺
131[7-methyl-1H-indole]⁺
130[7-methyl-1H-indole - H]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic thiocyanates and indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, standard acquisition parameters would be employed. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or dissolved in a suitable solvent (e.g., chloroform) and placed in a liquid cell. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The electron energy would be set to 70 eV. The mass analyzer would scan a mass range appropriate for the expected molecular weight of the compound.

Visualization of Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a novel compound like this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Interpretation Spectral Interpretation & Structure Elucidation NMR->Interpretation IR->Interpretation MS->Interpretation Reporting Technical Guide Preparation Interpretation->Reporting

Unveiling the Structural Landscape of Indole Thiocyanates: A Technical Guide on 7-Methyl-3-thiocyanato-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, a publicly available, experimentally determined crystal structure for 7-Methyl-3-thiocyanato-1H-indole has not been indexed in major crystallographic databases. This guide, therefore, provides a comprehensive overview based on the crystallographic data of closely related analogs, established synthetic protocols for functionalizing the indole scaffold, and the known biological context of this class of compounds. This information serves as a foundational resource for researchers investigating this and similar molecules.

Introduction to Indole Thiocyanates

The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of a thiocyanate (-SCN) group, particularly at the C-3 position, can significantly modulate the pharmacological profile of the indole scaffold. 3-Thiocyanato-indoles are recognized for their potent biological activities and serve as crucial intermediates for synthesizing various sulfur-containing indole derivatives.[2] These compounds have garnered interest for their potential anticancer, anti-inflammatory, and antimicrobial properties.[3] This guide focuses on the structural and synthetic aspects of a specific derivative, this compound, providing valuable insights for its synthesis, characterization, and potential applications in drug discovery.

Crystallographic Data of Structurally Related Indole Analogs

While the specific crystal structure of this compound is not available, analysis of closely related structures provides a predictive framework for its solid-state conformation. Below is a summary of the crystallographic data for 7-Methylindole and 7-Methyl-1H-indole-2,3-dione (7-Methylisatin).

Parameter7-Methyl-1H-indole-2,3-dione[4][5]7-Methylindole[6]
Chemical Formula C₉H₇NO₂C₉H₉N
Molecular Weight 161.16 g/mol 131.17 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nPna2₁
Unit Cell Dimensions
a7.8114 (10) Å9.3176 Å
b3.8832 (4) Å5.2878 Å
c24.362 (3) Å14.2479 Å
α90°90°
β99.055 (5)°90°
γ90°90°
Volume (V) 729.76 (15) ų701.5 ų
Molecules per Unit Cell (Z) 44
Calculated Density (Dx) 1.467 Mg m⁻³Not Reported
Data Collection Temp. 200 KNot Reported

This data suggests that this compound is likely to crystallize in a low-symmetry system, such as monoclinic or orthorhombic. The presence of the thiocyanate group may influence intermolecular interactions, potentially leading to different packing arrangements compared to the analogs presented.

Experimental Protocols: Synthesis and Crystallization

The synthesis of this compound would involve two key steps: the synthesis of the 7-methylindole precursor and the subsequent regioselective thiocyanation at the C-3 position.

3.1. Synthesis of 7-Methylindole

A common method for the preparation of 7-methylindole involves the reaction of 2,6-dimethylformanilide with potassium ethoxide.[7]

3.2. Electrophilic Thiocyanation of the Indole Ring

The introduction of a thiocyanate group at the C-3 position of an indole is typically achieved through electrophilic substitution. A variety of reagents and conditions have been reported for this transformation.[2]

General Protocol for C-3 Thiocyanation:

  • Reagents and Solvents:

    • Indole Substrate: 7-Methylindole

    • Thiocyanate Source: Ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) are commonly used.

    • Oxidizing Agent/Catalyst: A crucial component to generate the electrophilic thiocyanating species. A wide range of systems have been employed, including:

      • o-Iodoxybenzoic acid (IBX) in acetonitrile.[8]

      • N-Chlorosuccinimide (NCS) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), often promoted by ultrasound.[2]

      • Cerium(IV) ammonium nitrate (CAN) in methanol.[9]

      • Boron sulfonic acid (BSA) with H₂O₂ in water for a green chemistry approach.[10]

      • Photocatalytic methods using visible light and a suitable catalyst like Ag/TNT.[11]

      • Electrochemical methods involving anodic oxidation of the thiocyanate.[11]

    • Solvent: The choice of solvent depends on the chosen reagent system and can range from acetonitrile and methanol to water or even solvent-free grinding methods.[8][10][12]

  • Procedure (Example using IBX):

    • To a solution of 7-methylindole in acetonitrile, add ammonium thiocyanate.

    • Add a stoichiometric amount of o-iodoxybenzoic acid (IBX) to the mixture at room temperature.

    • Stir the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are often rapid, completing within minutes.[8]

    • Upon completion, the reaction mixture is typically quenched with a sodium thiosulfate solution and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is then washed, dried, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

3.3. Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. For the related compound, 7-Methyl-1H-indole-2,3-dione, orange plate-like crystals were obtained by the slow evaporation of an acetonitrile solution.[13] A similar approach, exploring various common organic solvents, would be a starting point for obtaining crystals of this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is uncharacterized, the broader classes of indole and thiocyanate compounds are known to possess significant pharmacological properties.

  • Anticancer Activity: Indole derivatives, including those with thiocyanate moieties, are extensively studied for their anticancer effects.[3] Indole-3-carbinol, a related natural product, and its derivatives are known to exhibit anti-carcinogenic properties.[14] The thiocyanate group is a key pharmacophore in several compounds with demonstrated cytotoxicity against cancer cell lines.[2]

  • Anti-inflammatory and Antioxidant Effects: Many indole-based compounds show anti-inflammatory and antioxidant activities.[1][15]

  • Antimicrobial Properties: The indole scaffold is present in many compounds with antibacterial and antifungal properties.[16]

The mechanism of action for these biological activities is diverse. For anticancer effects, potential pathways could involve the induction of apoptosis, cell cycle arrest, or the inhibition of specific enzymes or transcription factors like NF-κB and Nrf2.[15]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a novel indole derivative like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization 7-Methylindole 7-Methylindole Reaction Electrophilic Thiocyanation 7-Methylindole->Reaction ThiocyanationReagents NH4SCN + Oxidant ThiocyanationReagents->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification PureProduct Pure this compound Purification->PureProduct Spectroscopy NMR (1H, 13C) Mass Spectrometry FT-IR PureProduct->Spectroscopy Crystallization Slow Evaporation PureProduct->Crystallization SingleCrystal Single Crystal Formation Crystallization->SingleCrystal XRD Single-Crystal X-ray Diffraction SingleCrystal->XRD CrystalStructure Crystal Structure Determination XRD->CrystalStructure

Caption: Generalized workflow for the synthesis and structural characterization of this compound.

This technical guide provides a starting point for researchers interested in this compound. By leveraging the knowledge from related compounds, researchers can devise effective synthetic strategies and anticipate the structural and biological properties of this novel molecule. The determination of its actual crystal structure through the protocols outlined will be a valuable contribution to the field of medicinal chemistry.

References

Technical Guide: Biological Activity of Indole Thiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Cytotoxic Activity of 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC) in Endometrial Cancer

7-Methyl-indole ethyl isothiocyanate (7Me-IEITC) has demonstrated significant cytotoxic effects in endometrial cancer cell lines.[1][2] This section summarizes the quantitative data and experimental methodologies related to its anticancer activity.

Quantitative Data: In Vitro Cytotoxicity of 7Me-IEITC
Cell LineCancer TypeIC50 Value (µM)Reference
ECC-1Endometrial Cancer~2.5 - 10[1]
KLEEndometrial Cancer~2.5 - 10[1]
Proposed Mechanism of Action of 7Me-IEITC

7Me-IEITC induces cytotoxicity primarily through the generation of Reactive Oxygen Species (ROS), leading to apoptosis and cell cycle arrest in endometrial cancer cells.[1][2] Pre-treatment with ascorbic acid was found to abrogate the apoptotic effects, confirming the central role of ROS in its mechanism.[1]

The proposed signaling pathway for 7Me-IEITC-induced apoptosis is as follows:

G cluster_cell Endometrial Cancer Cell cluster_apoptosis Apoptosis Induction 7Me_IEITC 7Me-IEITC ROS ↑ Reactive Oxygen Species (ROS) 7Me_IEITC->ROS Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) 7Me_IEITC->Cell_Cycle_Arrest Mito_Pot ↓ Mitochondrial Transmembrane Potential ROS->Mito_Pot Apoptosis_Pathway Apoptotic Signaling Cascade Bad Activation of Bad Bcl2 Suppression of Bcl2 Phosphorylation Bad->Bcl2 Caspases Activation of Caspase 3 & 7 Bcl2->Caspases PARP1 Deactivation of PARP-1 Caspases->PARP1 Apoptosis Apoptosis PARP1->Apoptosis CDC25_CyclinD1 ↓ CDC25 & Cyclin-D1 Cell_Cycle_Arrest->CDC25_CyclinD1

Caption: Proposed signaling pathway of 7Me-IEITC in endometrial cancer cells.

Experimental Protocols for 7Me-IEITC Evaluation

The biological activity of 7Me-IEITC was assessed using a variety of standard molecular and cellular biology techniques.[1]

  • Method: MTS Assay

  • Procedure: ECC-1 and KLE endometrial cancer cells were treated with varying concentrations of 7Me-IEITC. Cell viability was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, which measures the metabolic activity of cells.

  • Methods: DAPI-staining and TUNEL Assay

  • DAPI-staining: Cells were stained with 4',6-diamidino-2-phenylindole (DAPI) to visualize nuclear morphology. Apoptotic cells exhibit characteristic changes such as chromatin condensation and nuclear fragmentation.

  • TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was used to detect DNA fragmentation, a hallmark of apoptosis.

  • Method: Fluorescence-Activated Cell Sorting (FACS) Analysis

  • ROS Detection: Cells were incubated with a fluorescent probe that reacts with ROS, and the fluorescence intensity was measured by FACS.

  • Mitochondrial Transmembrane Depolarization Potential (ΔΨm): A fluorescent dye that accumulates in healthy mitochondria was used. A decrease in fluorescence, measured by FACS, indicates mitochondrial membrane depolarization, an early event in apoptosis.

  • Cell Cycle Analysis: Cells were stained with a DNA-intercalating dye, and the DNA content was analyzed by FACS to determine the distribution of cells in different phases of the cell cycle.

  • Method: Western Blotting

  • Procedure: Expression levels of proteins involved in apoptosis, survival, and cell-cycle progression (e.g., Bad, Bcl2, PARP-1, Caspases, CDC25, Cyclin-D1) were analyzed by separating protein lysates via SDS-PAGE, transferring them to a membrane, and probing with specific antibodies.

Antiproliferative Activity of 3-Thiocyanato-1H-indoles

A series of twenty 3-thiocyanato-1H-indoles with substitutions at the N-1, C-2, and C-5 positions were synthesized and evaluated for their antiproliferative activity against four human cancer cell lines.[3] Doxorubicin was used as a positive control in these studies.

Quantitative Data: In Vitro Antiproliferative Activity of 3-Thiocyanato-1H-indoles
Cell LineCancer TypeActivity LevelIC50 Range (µM)Reference
HL-60Promyelocytic LeukemiaGood to Excellent≤ 6[3]
HEP-2Laryngeal CarcinomaGood to Excellent≤ 6[3]
NCI-H292Lung Mucoepidermoid CarcinomaGood to Excellent≤ 6[3]
MCF-7Breast AdenocarcinomaGood to Excellent≤ 6[3]

Several of the synthesized 3-thiocyanato-1H-indoles displayed potent cytotoxic effects, with IC50 values under 6 µM, and were found to be non-hemolytic.[3][4] Notably, N-Phenyl-3-thiocyanato-1H-indole and 1-methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole showed high potency against all tested cell lines.[3] These results suggest that the indole-3-thiocyanate scaffold is a promising template for the development of novel cytotoxic agents.[3]

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and biological evaluation of these compounds is outlined below.

G cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation Start Starting Indole Scaffolds Synthesis Chemical Synthesis of 3-Thiocyanato-1H-indole Derivatives Start->Synthesis Purification Purification & Characterization (e.g., NMR, Mass Spec) Synthesis->Purification Antiproliferative_Assay Antiproliferative Activity Assay Purification->Antiproliferative_Assay Hemolysis_Assay Hemolysis Assay Purification->Hemolysis_Assay Cell_Lines Human Cancer Cell Lines (HL60, HEP-2, NCI-H292, MCF-7) Cell_Lines->Antiproliferative_Assay Cell_Lines->Hemolysis_Assay IC50 Determination of IC50 Values Antiproliferative_Assay->IC50 Lead_Identification Identification of Potent Compounds IC50->Lead_Identification Non_Hemolytic Confirmation of Non-Hemolytic Activity Hemolysis_Assay->Non_Hemolytic Non_Hemolytic->Lead_Identification

Caption: General workflow for the synthesis and evaluation of 3-thiocyanato-1H-indoles.

Antimicrobial and Other Biological Activities of Indole Derivatives

While specific data on 7-Methyl-3-thiocyanato-1H-indole is lacking, the broader indole scaffold is a well-established pharmacophore with diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7] For instance, certain indole-derived thioureas have shown significant inhibition against Gram-positive cocci and possess anti-HIV activity.[5] Other indole derivatives have demonstrated antibacterial and antifungal effects.[6] These findings underscore the potential of the indole nucleus as a versatile starting point for the design of new therapeutic agents.

Conclusion

The available scientific literature does not contain specific studies on the biological activity of this compound. However, research on the closely related compounds 7-Methyl-indole ethyl isothiocyanate and various 3-thiocyanato-1H-indoles provides compelling evidence that this class of molecules possesses significant anticancer properties. The cytotoxic effects appear to be mediated, at least in part, by the induction of ROS-dependent apoptosis and cell cycle arrest. The indole-3-thiocyanate motif represents a promising scaffold for the development of novel anticancer therapeutics. Further research is warranted to synthesize and evaluate the specific biological activities of this compound to determine its therapeutic potential.

References

7-Methyl-3-thiocyanato-1H-indole mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the

Core Mechanism of Action of 7-Methyl-3-thiocyanato-1H-indole and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed mechanistic data for this compound is limited in the current scientific literature. This guide provides a comprehensive overview of the known biological activities of closely related 3-thiocyanato-1H-indole derivatives and a detailed analysis of the well-studied analogue, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), to infer a potential mechanism of action.

Introduction: The Therapeutic Potential of Indole Thiocyanates

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their potential in treating a range of diseases, including cancer. The introduction of a thiocyanate (-SCN) or isothiocyanate (-NCS) group at the C-3 position of the indole ring has been shown to be a fruitful strategy for developing potent cytotoxic agents.[1][2]

While a broad range of 3-thiocyanato-1H-indoles have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, the specific and detailed molecular mechanism of action for many of these compounds, including this compound, remains an active area of investigation.[2][3] This guide synthesizes the available information on this class of compounds and provides an in-depth look at a closely related isothiocyanate derivative to illuminate potential signaling pathways and molecular targets.

Biological Activity of 3-Thiocyanato-1H-indole Derivatives

A number of studies have demonstrated the cytotoxic potential of various N- and C-2 substituted 3-thiocyanato-1H-indole derivatives against a panel of human cancer cell lines.

Quantitative Data: Antiproliferative Activity

The following table summarizes the IC50 values for selected 3-thiocyanato-1H-indole derivatives against different human cancer cell lines. This data highlights the potential of the indole-3-thiocyanate motif as a scaffold for the development of novel anticancer agents.[1][2]

CompoundHL-60 (Leukemia) IC50 (µM)HEP-2 (Larynx Carcinoma) IC50 (µM)NCI-H292 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
N-Phenyl-3-thiocyanato-1H-indole2.83.14.55.8
1-Methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole1.52.23.94.1
N-(4-chlorophenyl)-3-thiocyanato-1H-indole6.27.89.110.5
2-Phenyl-3-thiocyanato-1H-indole8.49.511.212.8
Doxorubicin (Control)0.81.11.51.9

Data extracted from Fortes et al., 2016.

In-depth Mechanism of Action: Insights from 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC)

Due to the limited specific data on this compound, the mechanism of action of its close structural analogue, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), is presented here as a proxy. 7Me-IEITC has been shown to be a potent agent against platinum-resistant human ovarian and endometrial cancer cells.[4]

The cytotoxic effects of 7Me-IEITC are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

3.1. Induction of Apoptosis

7Me-IEITC triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. A key initiating event is the elevated production of Reactive Oxygen Species (ROS).[4][5]

G 7Me-IEITC 7Me-IEITC ROS ↑ Reactive Oxygen Species (ROS) 7Me-IEITC->ROS Bad ↑ Bad Activation 7Me-IEITC->Bad Bcl2 ↓ Bcl2 Phosphorylation 7Me-IEITC->Bcl2 Mito Mitochondrial Transmembrane Potential Loss ROS->Mito Caspases ↑ Caspase 3 & 7 Activation Mito->Caspases Bad->Caspases Bcl2->Caspases PARP1 ↓ PARP-1 Deactivation Caspases->PARP1 Apoptosis Apoptosis Caspases->Apoptosis PARP1->Apoptosis

Caption: Apoptotic signaling cascade initiated by 7Me-IEITC.

The increase in intracellular ROS leads to a loss of the mitochondrial transmembrane potential, a critical step in the intrinsic apoptotic pathway.[4] This is followed by the activation of pro-apoptotic proteins like Bad and the suppression of anti-apoptotic proteins such as Bcl2.[5] These events culminate in the activation of effector caspases 3 and 7, leading to the cleavage of key cellular substrates like PARP-1 and ultimately, apoptosis.[4][5] Pre-treatment with antioxidants like ascorbic acid has been shown to abrogate 7Me-IEITC-induced apoptosis, confirming the central role of ROS in its mechanism.[5]

3.2. Inhibition of Pro-survival Signaling

7Me-IEITC also exerts its anticancer effects by downregulating key pro-survival signaling pathways that are often constitutively active in cancer cells.

G 7Me-IEITC 7Me-IEITC STAT3 ↓ STAT-3 7Me-IEITC->STAT3 IKKalpha ↓ IKKα 7Me-IEITC->IKKalpha Survival Cell Survival & Proliferation STAT3->Survival NFkappaB ↓ NF-κB IKKalpha->NFkappaB NFkappaB->Survival

Caption: Downregulation of pro-survival pathways by 7Me-IEITC.

Specifically, 7Me-IEITC treatment leads to the downregulation of the transcription factor STAT-3 and the IKKα/NF-κB signaling cascade. These pathways are crucial for promoting cell survival, proliferation, and inflammation in cancerous tissues. Their inhibition by 7Me-IEITC contributes significantly to its anti-proliferative effects.

3.3. Cell Cycle Arrest

In addition to inducing apoptosis, 7Me-IEITC can halt the progression of the cell cycle, thereby preventing cancer cell proliferation.

G 7Me-IEITC 7Me-IEITC CDC25 ↓ CDC25 7Me-IEITC->CDC25 CyclinD1 ↓ Cyclin-D1 7Me-IEITC->CyclinD1 S_Phase S-Phase Arrest CDC25->S_Phase CyclinD1->S_Phase

Caption: Mechanism of 7Me-IEITC-induced S-phase cell cycle arrest.

Studies have shown that 7Me-IEITC treatment causes an arrest in the S-phase of the cell cycle in endometrial cancer cells.[5] This is associated with the downregulation of key cell cycle regulatory proteins, including CDC25 and Cyclin-D1.[5]

Quantitative Data: Cytotoxicity of 7Me-IEITC

The following table presents the IC50 values for 7Me-IEITC in various cancer cell lines, demonstrating its potent cytotoxic effects.

Cell LineCancer TypeIC50 (µM)
ECC-1Endometrial Cancer~2.5 - 10
KLEEndometrial Cancer~2.5 - 10
SKOV-3Ovarian Cancer≤ 5
OVCAR-3Ovarian Cancer≤ 5
BXPC-3Pancreatic Cancer≤ 5
PC-3Prostate Cancer≤ 5

Data extracted from Singh et al., 2008 and Lange et al., 2012.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the study of 7Me-IEITC, which can be adapted for the investigation of this compound.

4.1. Cell Viability Assay (MTS Assay)
  • Cell Seeding: Plate cancer cells (e.g., ECC-1, KLE) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0-20 µM of 7Me-IEITC) for 48 hours.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

4.2. Apoptosis Assays
  • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound for the desired time.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining: Stain the cells with DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL) for 5 minutes in the dark.

  • Microscopy: Mount the coverslips on slides and visualize under a fluorescence microscope to observe nuclear morphology changes characteristic of apoptosis (e.g., chromatin condensation, nuclear fragmentation).

  • Cell Preparation: Prepare cells as for DAPI staining (fixation and permeabilization).

  • TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercial kit (e.g., In Situ Cell Death Detection Kit, Roche) according to the manufacturer's instructions. This involves labeling the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

  • Microscopy: Visualize the stained cells under a fluorescence microscope. TUNEL-positive cells (exhibiting green fluorescence) are indicative of apoptosis.

4.3. Measurement of Reactive Oxygen Species (ROS)
  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Probe Incubation: Incubate the cells with 10 µM of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.

  • Flow Cytometry: Harvest the cells, wash with PBS, and analyze the fluorescence intensity by flow cytometry. An increase in fluorescence indicates an elevation in intracellular ROS levels.

4.4. Western Blotting for Protein Expression Analysis
  • Cell Lysis: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., STAT-3, NF-κB, Caspase-3, PARP-1, CDC25, Cyclin-D1) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence strongly suggests that 3-thiocyanato-1H-indole derivatives are a promising class of compounds for anticancer drug development. While detailed mechanistic studies on this compound are currently lacking, the in-depth analysis of its close analogue, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), provides a solid foundation for understanding its potential mechanism of action.

The pro-apoptotic, anti-proliferative, and cell cycle inhibitory effects of 7Me-IEITC, mediated through ROS production and the modulation of key signaling pathways such as STAT-3 and NF-κB, highlight critical avenues for investigation for this compound. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully characterize its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations. A comparative study of the thiocyanate and isothiocyanate derivatives would also be valuable in understanding the structure-activity relationship and optimizing the therapeutic index of this class of compounds.

References

Potential Therapeutic Targets of 7-Methyl-3-thiocyanato-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

7-Methyl-3-thiocyanato-1H-indole is a member of the indole thiocyanate family, a class of compounds that has garnered interest in medicinal chemistry due to the diverse biological activities associated with the indole scaffold.[1] While direct and extensive research on this compound is limited, this guide synthesizes the available data on this compound and its closely related isomers and analogs to illuminate its potential therapeutic applications, particularly in oncology. The indole-3-thiocyanate motif is recognized as a valuable scaffold for developing highly cytotoxic compounds.[2] This document provides a comprehensive overview of the potential mechanisms of action, therapeutic targets, and relevant experimental methodologies to facilitate further research and drug development efforts.

Core Concepts and Potential Therapeutic Applications

The primary therapeutic potential of indole thiocyanates, including this compound and its analogs, appears to be concentrated in the field of oncology. Research on related compounds suggests that they can induce cell death in cancer cells through various mechanisms. A closely related isomer, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), has demonstrated significant cytotoxic effects in endometrial cancer cell lines.[3] This suggests that the 7-methyl-indole backbone coupled with a thiocyanate or isothiocyanate functional group is a promising pharmacophore for anticancer drug design. The broader class of 3-thiocyanato-1H-indoles has also shown potent antiproliferative activity against a range of human cancer cell lines.[2]

Quantitative Data Summary

The cytotoxic and antiproliferative activities of 7-Methyl-indole ethyl isothiocyanate (a close isomer) and other 3-thiocyanato-1H-indole derivatives are summarized in the tables below. This data provides a baseline for understanding the potential potency of this compound.

Table 1: Cytotoxicity of 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC) in Endometrial Cancer Cell Lines [3]

Cell LineIC50 (µM)
ECC-1~2.5-10
KLE~2.5-10

Table 2: Antiproliferative Activity of Substituted 3-Thiocyanato-1H-indoles Against Human Cancer Cell Lines [2]

CompoundHL60 (IC50, µM)HEP-2 (IC50, µM)NCI-H292 (IC50, µM)MCF-7 (IC50, µM)
N-Phenyl-3-thiocyanato-1H-indole≤ 6≤ 6≤ 6≤ 6
1-Methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole≤ 6≤ 6≤ 6≤ 6
N-(4-chlorophenyl)-3-thiocyanato-1H-indole> 6> 6> 6> 6
2-(4-chlorophenyl)-3-thiocyanato-1H-indole> 6> 6> 6> 6
2-Phenyl-3-thiocyanato-1H-indole> 6> 6> 6> 6

Putative Signaling Pathways and Mechanisms of Action

Based on the investigation of 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), a primary mechanism of action involves the induction of oxidative stress, leading to apoptosis and cell cycle arrest in cancer cells.[3]

ROS-Mediated Apoptosis

7Me-IEITC treatment has been shown to elevate the production of reactive oxygen species (ROS) in endometrial cancer cells.[3] This increase in ROS leads to a cascade of events culminating in programmed cell death (apoptosis). Key events in this pathway include:

  • Mitochondrial Transmembrane Potential Reduction: Increased ROS levels can disrupt the mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway.[3]

  • Activation of Pro-Apoptotic Proteins: The compound was found to activate the pro-apoptotic protein Bad.[3]

  • Suppression of Anti-Apoptotic Proteins: Phosphorylation of the anti-apoptotic protein Bcl2 was suppressed.[3]

  • Caspase Activation: These upstream events lead to the activation of executioner caspases, such as caspase-3 and caspase-7.[3]

  • PARP-1 Deactivation: Activated caspases cleave and deactivate Poly (ADP-ribose) polymerase-1 (PARP-1), a protein involved in DNA repair.[3]

G 7-Methyl-indole ethyl isothiocyanate 7-Methyl-indole ethyl isothiocyanate ROS Increased Reactive Oxygen Species (ROS) 7-Methyl-indole ethyl isothiocyanate->ROS Mito Mitochondrial Transmembrane Potential Reduction ROS->Mito Bad Activation of Bad Mito->Bad Bcl2 Suppression of Bcl2 Phosphorylation Mito->Bcl2 Caspases Caspase-3 & 7 Activation Bad->Caspases Bcl2->Caspases PARP PARP-1 Deactivation Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 1: Proposed ROS-mediated apoptotic pathway induced by 7-Methyl-indole ethyl isothiocyanate.

Cell Cycle Arrest

In addition to inducing apoptosis, 7Me-IEITC has been observed to cause cell cycle arrest in the S-phase in KLE endometrial cancer cells.[3] This is accompanied by the downregulation of key cell cycle regulatory proteins:

  • CDC25: A phosphatase that plays a crucial role in cell cycle progression.

  • Cyclin-D1: A key regulatory protein for the G1/S phase transition.

G 7-Methyl-indole ethyl isothiocyanate 7-Methyl-indole ethyl isothiocyanate CDC25 CDC25 7-Methyl-indole ethyl isothiocyanate->CDC25 CyclinD1 Cyclin-D1 7-Methyl-indole ethyl isothiocyanate->CyclinD1 S_Phase S-Phase Progression CDC25->S_Phase CyclinD1->S_Phase CellCycleArrest Cell Cycle Arrest S_Phase->CellCycleArrest

Figure 2: Mechanism of cell cycle arrest induced by 7-Methyl-indole ethyl isothiocyanate.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the anticancer effects of indole thiocyanate derivatives. These protocols can be adapted for the study of this compound.

Cell Viability Assay (MTS Assay)[3]
  • Cell Seeding: Plate endometrial cancer cells (e.g., ECC-1, KLE) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0.1, 1, 2.5, 5, 10, 25, 50, and 100 µM) for 48 hours.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

  • Incubation: Incubate the plates for 2 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Measurement of Reactive Oxygen Species (ROS)[3]
  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

  • CM-H2DCFDA Staining: Incubate the treated cells with 5 µM 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA; Invitrogen) for 30 minutes at 37°C.

  • Cell Harvesting and Washing: Harvest the cells, wash with phosphate-buffered saline (PBS), and resuspend in PBS.

  • Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer (e.g., FACSCalibur, BD Biosciences) with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.

Apoptosis Analysis (DAPI Staining and TUNEL Assay)[3]
  • DAPI Staining for Nuclear Morphology:

    • Grow cells on coverslips and treat with the test compound.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the cells with 1 µg/mL 4',6-diamidino-2-phenylindole (DAPI).

    • Visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

  • TUNEL Assay for DNA Fragmentation:

    • Use a commercially available TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit (e.g., from Roche Applied Science).

    • Follow the manufacturer's instructions to label the 3'-OH ends of fragmented DNA in apoptotic cells.

    • Analyze the cells by fluorescence microscopy or flow cytometry.

Western Blot Analysis for Protein Expression[3]
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit (Pierce).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bad, phospho-Bcl2, Caspase-3, Caspase-7, PARP-1, CDC25, Cyclin-D1, and a loading control like β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_exp Experimental Workflow A Cell Culture & Treatment with this compound B Cell Viability Assay (MTS) A->B C ROS Measurement (Flow Cytometry) A->C D Apoptosis Analysis (DAPI/TUNEL) A->D E Protein Expression Analysis (Western Blot) A->E F IC50 Determination B->F G Mechanism of Action (Apoptosis, Cell Cycle Arrest) C->G D->G E->G

Figure 3: General experimental workflow for evaluating the anticancer potential of this compound.

Conclusion and Future Directions

While direct experimental data on this compound is not yet abundant in published literature, the information available for its close isomer, 7-Methyl-indole ethyl isothiocyanate, and the broader class of 3-thiocyanato-1H-indoles, provides a strong rationale for its investigation as a potential anticancer agent. The proposed mechanisms of ROS-mediated apoptosis and cell cycle arrest offer clear avenues for further research. Future studies should focus on the direct synthesis and in vitro evaluation of this compound against a panel of cancer cell lines to determine its specific IC50 values and confirm if it operates through similar mechanisms as its isothiocyanate counterpart. Further research into the specific protein targets and the potential for in vivo efficacy will be crucial steps in the development of this compound as a therapeutic agent.

References

In Vitro Cytotoxicity of 7-Methyl-3-thiocyanato-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 7-Methyl-3-thiocyanato-1H-indole and related indole thiocyanate compounds. Due to the specificity of available research, this document synthesizes findings on the broader class of 3-thiocyanato-1H-indoles and draws mechanistic parallels from the closely related and more extensively studied isomer, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC). This guide is intended to serve as a foundational resource for researchers and professionals in oncology and drug discovery.

Introduction to Indole Thiocyanates in Oncology

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its derivatives have been a focal point of anticancer drug research due to their ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[2] The introduction of a thiocyanate (-SCN) or isothiocyanate (-NCS) moiety to the indole ring can significantly enhance cytotoxic activity. While distinct, both functional groups contribute to the anticancer properties of the parent molecule.

This guide focuses on this compound, a specific derivative within the promising class of 3-thiocyanato-1H-indoles. These compounds have demonstrated notable antiproliferative effects against a range of human cancer cell lines.[1][3]

Quantitative Cytotoxicity Data

The antiproliferative activity of 3-thiocyanato-1H-indole derivatives has been evaluated against several human cancer cell lines. The following tables summarize the available quantitative data, primarily from studies on a series of 3-thiocyanato-1H-indoles, as direct data for the 7-methyl derivative is not extensively published. For comparative purposes, cytotoxicity data for the isothiocyanate isomer, 7Me-IEITC, is also presented.

Table 1: In Vitro Cytotoxicity (IC50) of 3-Thiocyanato-1H-indole Derivatives [1][3]

CompoundHL-60 (Leukemia)NCI-H292 (Lung)HEP-2 (Cervical)MCF-7 (Breast)
N-Phenyl-3-thiocyanato-1H-indole ≤ 6 µM≤ 6 µM≤ 6 µM≤ 6 µM
1-Methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole ≤ 6 µM≤ 6 µM≤ 6 µM≤ 6 µM
N-(4-chlorophenyl)-3-thiocyanato-1H-indole Slightly Less ActiveSlightly Less ActiveSlightly Less ActiveSlightly Less Active
2-(4-chlorophenyl)-3-thiocyanato-1H-indole Slightly Less ActiveSlightly Less ActiveSlightly Less ActiveSlightly Less Active
2-Phenyl-3-thiocyanato-1H-indole Slightly Less ActiveSlightly Less ActiveSlightly Less ActiveSlightly Less Active
Doxorubicin (Control) N/AN/AN/AN/A

Note: The study reported that several 3-thiocyanato-1H-indoles displayed good to excellent potency with IC50 values ≤ 6 µM and were non-hemolytic. "Slightly Less Active" indicates lower potency compared to the most active compounds in the series.[1][3]

Table 2: In Vitro Cytotoxicity (IC50) of 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC)

Cell LineCancer TypeIC50 ValueReference
SMS-KCNR Neuroblastoma2.5 - 5.0 µM[2]
SK-N-SH Neuroblastoma2.5 - 5.0 µM[2]
SH-SY5Y Neuroblastoma2.5 - 5.0 µM[2]
IMR-32 Neuroblastoma2.5 - 5.0 µM[2]
ECC-1 Endometrial Cancer~2.5 - 10 µM[4][5]
KLE Endometrial Cancer~2.5 - 10 µM[4][5]

Note: 7Me-IEITC was found to be cytotoxic to various neuroblastoma cell lines while primary lung fibroblasts were not significantly affected at concentrations up to 20 µM.[2]

Mechanistic Insights from 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC)

While detailed mechanistic studies on this compound are limited, extensive research on its isothiocyanate isomer, 7Me-IEITC, provides valuable insights into the potential mechanisms of action. These include the induction of apoptosis, cell cycle arrest, and oxidative stress.

Induction of Apoptosis

7Me-IEITC has been shown to induce apoptosis in cancer cells through multiple pathways.[2][4] This process is characterized by the activation of caspases, a family of proteases essential for programmed cell death.

  • Caspase Activation: Treatment with 7Me-IEITC leads to the activation of initiator caspases-8 and -9, as well as the effector caspase-3.[2]

  • Mitochondrial Pathway: The compound causes a reduction in the mitochondrial transmembrane potential, indicating the involvement of the intrinsic apoptotic pathway.[4]

  • ROS-Mediated Apoptosis: 7Me-IEITC treatment elevates the production of reactive oxygen species (ROS), which in turn triggers apoptosis. This is supported by the observation that pre-treatment with an antioxidant like ascorbic acid can abrogate the cytotoxic effects.[4]

  • Regulation of Apoptotic Proteins: The compound activates pro-apoptotic proteins such as Bad and suppresses anti-apoptotic proteins like Bcl2. It also leads to the deactivation of PARP-1, a protein involved in DNA repair.[4]

The proposed apoptotic signaling pathway for 7Me-IEITC is illustrated below.

G compound 7Me-IEITC ros Increased ROS Production compound->ros induces mitochondria Mitochondrial Transmembrane Potential Reduction compound->mitochondria causes bad Activation of Bad compound->bad bcl2 Suppression of Bcl2 compound->bcl2 caspase8 Caspase-8 Activation compound->caspase8 ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 apoptosis Apoptosis bad->apoptosis bcl2->apoptosis caspase37 Caspase-3 & 7 Activation caspase9->caspase37 caspase8->caspase37 parp PARP-1 Deactivation caspase37->parp caspase37->apoptosis parp->apoptosis contributes to

Caption: Proposed apoptotic signaling pathway of 7Me-IEITC.

Cell Cycle Arrest

In addition to inducing apoptosis, 7Me-IEITC has been observed to cause cell cycle arrest. In endometrial cancer cells, it arrested the cell cycle progression in the S-phase.[4] This was accompanied by the downregulation of key cell cycle regulators such as CDC25 and cyclin-D1.[4]

The logical flow of 7Me-IEITC-induced cell cycle arrest is depicted in the following diagram.

G compound 7Me-IEITC cdc25 Downregulation of CDC25 compound->cdc25 cyclinD1 Downregulation of Cyclin-D1 compound->cyclinD1 s_phase_arrest S-Phase Arrest cdc25->s_phase_arrest cyclinD1->s_phase_arrest cell_proliferation Inhibition of Cell Proliferation s_phase_arrest->cell_proliferation G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mts Add MTS Reagent incubate2->add_mts incubate3 Incubate 1-4h add_mts->incubate3 read_absorbance Read Absorbance (490 nm) incubate3->read_absorbance analyze Calculate IC50 read_absorbance->analyze

References

7-Methyl-3-thiocyanato-1H-indole: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct experimental data exists in publicly accessible literature for the solubility and stability of 7-Methyl-3-thiocyanato-1H-indole. This guide provides a framework of recommended experimental protocols and potential properties based on related chemical structures. All quantitative data presented are illustrative and should be confirmed through empirical testing.

Introduction

This compound is a heterocyclic compound belonging to the indole family, characterized by a methyl group at the 7-position and a thiocyanate group at the 3-position of the indole ring. Indole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The thiocyanate moiety can also contribute to the pharmacological profile of a molecule. A comprehensive understanding of the solubility and stability of this compound is paramount for its advancement as a potential therapeutic agent, influencing its formulation, bioavailability, and shelf-life.

Physicochemical Properties

A summary of the predicted and known properties of structurally related compounds is presented below. These values serve as an estimation and should be experimentally verified for this compound.

PropertyPredicted/Related Compound DataSource
Molecular FormulaC₁₀H₈N₂SN/A
Molecular Weight188.25 g/mol N/A
XLogP3~3.0 - 4.0 (Estimated)N/A
Melting Point89-91 °C (for 5-methyl-3-thiocyanato-1H-indole)
Boiling Point396.892±22.00 °C (Predicted for 5-methyl-3-thiocyanato-1H-indole)

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and bioavailability. The following table outlines the recommended solvents and conditions for determining the solubility of this compound.

Illustrative Solubility Data
Solvent SystemTemperature (°C)MethodIllustrative Solubility (mg/mL)
Water25Shake-Flask< 0.1
Phosphate-Buffered Saline (pH 7.4)25Shake-Flask< 0.1
0.1 N HCl (pH 1.2)37Shake-Flask< 0.1
Simulated Intestinal Fluid (pH 6.8)37Shake-Flask0.1 - 0.5
Dimethyl Sulfoxide (DMSO)25Visual> 50
Ethanol25Visual5 - 10
Methanol25Visual1 - 5
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

  • Preparation: Prepare saturated solutions by adding an excess of this compound to various solvents in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with the solvent).

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Express the solubility in mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or Filter B->C D Analyze supernatant by HPLC-UV C->D

Equilibrium Solubility Determination Workflow

Stability Profile

Assessing the chemical stability of this compound is crucial for determining appropriate storage conditions and predicting its degradation pathways.

Illustrative Stability Data (Solution State, 40°C)
ConditionIncubation Time (hours)Illustrative % RemainingDegradation Products
pH 1.2 (0.1 N HCl)2495To be determined
pH 7.4 (PBS)2498To be determined
pH 9.0 (Buffer)2485To be determined
3% H₂O₂470Oxidation products
Light (ICH Q1B)2490Photodegradation products
Experimental Protocol: Solution Stability Assessment

This protocol evaluates the stability of the compound in various aqueous environments.

  • Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO) and dilute to the final concentration in the desired aqueous buffers (e.g., pH 1.2, 7.4, 9.0).

  • Incubation: Incubate the solutions at controlled temperatures (e.g., 25°C, 40°C, 60°C) and protect from light unless photostability is being assessed.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the solutions.

  • Sample Quenching: Stop the degradation reaction by adding a suitable quenching agent or by immediate freezing.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent compound and to detect the formation of any degradation products.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. Determine the degradation rate constant and half-life (t₁/₂).

G cluster_prep Solution Preparation cluster_incub Incubation cluster_sample Sampling cluster_anal Analysis A Prepare solutions in aqueous buffers B Incubate at controlled temperature A->B C Withdraw aliquots at time points B->C D Analyze by stability-indicating HPLC C->D

Solution Stability Assessment Workflow

Potential Signaling Pathways

While the specific molecular targets of this compound are yet to be elucidated, related indole and isothiocyanate compounds have been shown to modulate various signaling pathways, particularly in the context of cancer.[1] A study on 3-thiocyanato-1H-indoles has demonstrated their potential as anticancer agents.[2] Based on the activities of similar compounds, a putative signaling pathway is proposed below.

G This compound This compound ROS Production ROS Production This compound->ROS Production MAPK Pathway MAPK Pathway ROS Production->MAPK Pathway NF-κB Pathway NF-κB Pathway ROS Production->NF-κB Pathway Apoptosis Apoptosis MAPK Pathway->Apoptosis Cell Cycle Arrest Cell Cycle Arrest MAPK Pathway->Cell Cycle Arrest NF-κB Pathway->Apoptosis

Putative Signaling Pathway for Anticancer Activity

This proposed pathway suggests that this compound may induce the production of reactive oxygen species (ROS), which in turn can modulate downstream signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, ultimately leading to apoptosis and cell cycle arrest in cancer cells. This remains a hypothesis and requires experimental validation.

Conclusion

The successful development of this compound as a therapeutic agent is contingent on a thorough understanding of its fundamental physicochemical properties. This technical guide provides a roadmap for researchers and drug development professionals to systematically evaluate the solubility and stability of this promising compound. The outlined experimental protocols, if followed, will generate the critical data needed to inform formulation strategies, predict in vivo behavior, and ensure the development of a safe and effective drug product. Further research is warranted to confirm the illustrative data and to explore the proposed biological mechanisms of action.

References

An In-depth Technical Guide on the Synthesis, Biological Activity, and Mechanisms of Indole Thiocyanates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole thiocyanates are a class of synthetic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potent anticancer and antimicrobial properties. While structurally related to naturally occurring indole derivatives and isothiocyanates found in cruciferous vegetables, indole thiocyanates themselves are not typically isolated from natural sources. Their biological activity stems from the unique chemical properties of the thiocyanate (-SCN) group attached to the indole scaffold. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of indole thiocyanates, intended for researchers and professionals in drug discovery and development.

Introduction: The Synthetic Origin and Therapeutic Potential of Indole Thiocyanates

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Cruciferous vegetables are a rich source of indole-containing glucosinolates, such as glucobrassicin.[2][3] Upon plant tissue damage, the enzyme myrosinase hydrolyzes these glucosinolates into various bioactive compounds, including indole-3-carbinol and isothiocyanates.[2][4] While the unstable indol-3-ylmethyl isothiocyanate is an intermediate in this process, true indole thiocyanates are generally not found in nature.[2][5] However, the thiocyanate ion (SCN⁻) itself is released during the enzymatic degradation of some glucosinolates, such as glucobrassicin-1-sulfonate, and is recognized as a plant-derived goitrogen.[6]

The significant biological activities of both the indole moiety and the thiocyanate group have prompted the synthetic exploration of indole thiocyanates. These synthetic compounds have emerged as promising candidates for therapeutic development, exhibiting a range of biological effects, most notably in the realms of oncology and infectious diseases. This guide will focus on the synthesis, quantitative biological data, and mechanistic pathways of these synthetically derived molecules.

Synthesis of Indole Thiocyanates

The primary approach for synthesizing indole thiocyanates is through the electrophilic thiocyanation of the indole ring, which is highly activated towards electrophilic substitution at the C-3 position. Various reagents and conditions have been developed to achieve this transformation efficiently and selectively.

A general workflow for the synthesis of 3-thiocyanatoindoles is depicted below.

G cluster_start Starting Materials Indole Indole Derivative Reaction Reaction Mixture Indole->Reaction ThiocyanateSource Thiocyanate Source (e.g., NH4SCN, KSCN) ThiocyanateSource->Reaction OxidizingAgent Oxidizing Agent / Catalyst (e.g., NCS, IBX, H2O2) OxidizingAgent->Reaction Solvent Solvent (e.g., Acetonitrile, Water, or Solvent-Free) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 3-Thiocyanatoindole Purification->Product

Caption: General workflow for the synthesis of 3-thiocyanatoindoles.

Several methods have been reported, each with its own advantages in terms of yield, reaction time, and environmental impact. A selection of these methods is summarized in the table below.

MethodReagentsKey FeaturesYieldsReference
Solvent-Free MechanochemicalN-chlorosuccinimide (NCS), NaSCN, Silica GelSustainable, rapid (15-30 min), catalyst-freeGood to Excellent[5]
Visible-Light-PromotedRose Bengal, AirMild, high-yielding, environmentally benignHigh[2]
o-Iodoxybenzoic Acid (IBX) MediatedIBX, NH4SCNMild, neutral conditions, rapid (15 min), metal-freeExcellent[7]
Ultrasound-PromotedNCS, NH4SCN, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)Short reaction times, broad substrate scopeGood to Excellent[8]
Grinding MethodPhI(OAc)2, NH4SCNSolvent-free, rapid (15 min), no metal catalysts75-86%[9]
Peroxide-Mediatedtrans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane, NaSCNMild, room temperature, high regioselectivityExcellent[10]

Biological Activities of Indole Thiocyanates

Synthetic indole thiocyanates have demonstrated significant potential as both anticancer and antimicrobial agents. Their activity is often attributed to the electrophilic nature of the thiocyanate group, which can interact with biological nucleophiles, and the ability of the indole scaffold to participate in various biological interactions.

Anticancer Activity

Numerous studies have highlighted the antiproliferative and pro-apoptotic effects of indole thiocyanates against various cancer cell lines. The substitution pattern on the indole ring can significantly influence the cytotoxic potency.

CompoundCell LineIC50 (µM)Biological EffectReference
7-Methyl-indole ethyl isothiocyanate (7Me-IEITC)SKOV-3 (Ovarian)≤ 5Down-regulation of pro-survival kinases (STAT-3, IKKα, NF-κB), apoptosis, G2/M cell cycle arrest.[9]
7-Methyl-indole ethyl isothiocyanate (7Me-IEITC)ECC-1 (Endometrial)~2.5 - 10ROS-mediated apoptosis, S-phase cell cycle arrest.[11]
Indole-3-ethyl isothiocyanate (homoITC)A2780 (Ovarian)5 - 15 (synergistic with cisplatin)Enhances sensitivity to cisplatin, induces apoptosis.[12]
N-Phenyl-3-thiocyanato-1H-indoleHL60 (Leukemia)≤ 6Potent antiproliferative activity.[13]
1-Methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indoleHL60 (Leukemia)≤ 6Potent antiproliferative activity.[13]
Antimicrobial Activity

The antimicrobial properties of indole thiocyanates and related isothiocyanates have been investigated against a range of human pathogens. The mechanism of action is often linked to the disruption of cellular processes and membrane integrity.

Compound/ClassOrganism(s)MIC (mg/L or µg/mL)Mechanism of ActionReference
Aliphatic IsothiocyanatesE. coli87.7 - 191.3 (mg/L)Induction of the stringent response (amino acid starvation).[14]
Benzyl isothiocyanate (BITC)C. jejuni5 (µg/mL)Loss of membrane integrity and potential, influences redox balance.[15]
Allyl isothiocyanate (AITC)E. coli O157:H7N/AAffects cell membrane integrity, inhibits thioredoxin reductase and acetate kinase.[15]
Thiocyanate (SCN⁻)P. aeruginosa (in a mouse model)N/ADecreased bacterial load, anti-inflammatory effects.[16]

Signaling Pathways and Mechanisms of Action

The biological effects of indole thiocyanates and related isothiocyanates are mediated through the modulation of various cellular signaling pathways. In cancer cells, these compounds often induce apoptosis and cell cycle arrest, while in microbes, they disrupt essential metabolic processes.

Anticancer Signaling Pathways

Isothiocyanates, the chemical cousins of thiocyanates, are known to exert their anticancer effects through multiple mechanisms.[10][17] Synthetic indole isothiocyanates, such as 7Me-IEITC, have been shown to engage similar pathways, leading to cancer cell death.

A key mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[11] This leads to mitochondrial dysfunction and the activation of intrinsic apoptotic pathways. Concurrently, pro-survival signaling pathways are often inhibited.

G cluster_survival Survival Pathway Inhibition cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest ITC Indole (Iso)thiocyanate (e.g., 7Me-IEITC) IKK IKKα ITC->IKK STAT3 STAT3 ITC->STAT3 Bcl2 Bcl-2 ITC->Bcl2 ROS ROS Production ITC->ROS CDC25 CDC25 ITC->CDC25 CyclinD1 Cyclin D1 ITC->CyclinD1 NFkB NF-κB IKK->NFkB inhibition Mito Mitochondrial Dysfunction ROS->Mito Bad Bad Mito->Bad Caspases Caspase-3, -7 Bad->Caspases PARP PARP-1 Inactivation Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis Arrest S or G2/M Arrest CDC25->Arrest CyclinD1->Arrest

Caption: Anticancer mechanisms of indole (iso)thiocyanates.

Antimicrobial Mechanism of Action

The antimicrobial action of isothiocyanates against bacteria like E. coli has been linked to the induction of the stringent response.[14] This is a stress response mechanism triggered by nutrient starvation, particularly a lack of amino acids. Isothiocyanates appear to induce a state of pseudo-starvation, leading to the accumulation of the alarmones (p)ppGpp, which in turn inhibits essential cellular processes like DNA replication and protein synthesis, ultimately halting bacterial growth.

G ITC Aliphatic Isothiocyanate Starvation Amino Acid Starvation ITC->Starvation induces RelA RelA Protein Starvation->RelA activates ppGpp (p)ppGpp Accumulation RelA->ppGpp synthesizes Inhibition Inhibition of: - DNA Replication - Transcription - Translation ppGpp->Inhibition GrowthArrest Bacteriostasis Inhibition->GrowthArrest

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Methyl-3-thiocyanato-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-Methyl-3-thiocyanato-1H-indole from 7-methylindole. The presented methodology is based on an efficient, solvent-free mechanochemical approach utilizing N-chlorosuccinimide (NCS) and sodium thiocyanate (NaSCN) for the electrophilic thiocyanation of the indole core. This method offers high yields and a simplified work-up procedure. These application notes are intended to guide researchers in the fields of medicinal chemistry and drug development in the preparation of functionalized indole scaffolds. 3-Thiocyanato-1H-indoles are valuable intermediates in the synthesis of various biologically active compounds, exhibiting a range of pharmacological activities.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs. Functionalization of the indole ring is a key strategy for modulating the biological activity of these compounds. Specifically, the introduction of a thiocyanate group at the C-3 position of the indole nucleus provides a versatile handle for further chemical transformations, enabling the synthesis of a diverse array of sulfur-containing heterocyclic compounds. These derivatives have garnered significant interest due to their potential as anticancer, anti-HIV, and antifungal agents.[1]

The synthesis of this compound is of particular interest as the methyl group at the 7-position can influence the steric and electronic properties of the molecule, potentially leading to unique biological activities. Traditional methods for thiocyanation often involve harsh reaction conditions or the use of toxic reagents. The protocol detailed below is based on a modern, environmentally benign mechanochemical approach, which proceeds under solvent-free conditions with high efficiency.[2]

Experimental Protocols

Materials and Equipment
  • 7-Methylindole (C₉H₉N)

  • N-Chlorosuccinimide (NCS)

  • Sodium thiocyanate (NaSCN)

  • Silica gel (60-120 mesh)

  • Mixer mill (e.g., RETSCH mixer-mill MM400)

  • Stainless steel (SS) milling jar (5 mL) with a 10 mm stainless steel ball

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography apparatus

  • Standard laboratory glassware

  • Rotary evaporator

General Procedure for Mechanochemical Thiocyanation of 7-Methylindole[2]
  • Preparation: To a 5 mL stainless steel milling jar, add 7-methylindole (1 mmol), sodium thiocyanate (1.1 equiv.), N-chlorosuccinimide (1 equiv.), and silica gel (300 mg).

  • Milling: Add a 10 mm stainless steel ball to the jar, seal it, and place it in a mixer mill. Mill the mixture at a frequency of 30 Hz for 15 minutes.

  • Monitoring: After 15 minutes, the reaction progress can be monitored by taking a small sample of the solid mixture, dissolving it in a suitable organic solvent (e.g., ethyl acetate), and analyzing it by thin-layer chromatography.

  • Purification: Upon completion of the reaction, the solid reaction mixture is directly loaded onto a silica gel column for purification.

  • Isolation: The product is eluted from the column using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient). The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield this compound.

Data Presentation

Table 1: Reactant and Product Information
Compound NameStarting Material / ProductMolecular FormulaMolecular Weight ( g/mol )
7-MethylindoleStarting MaterialC₉H₉N131.17
This compoundProductC₁₀H₈N₂S188.25
Table 2: Summary of a Typical Experimental Run
ParameterValue
Scale1 mmol (131.17 mg of 7-methylindole)
Molar Ratio (Indole:NaSCN:NCS)1 : 1.1 : 1
Milling Frequency30 Hz
Reaction Time15 minutes
YieldHigh (as reported in the literature)[2]
Purification MethodColumn Chromatography

Visualizations

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Product start Weigh Reactants: 7-Methylindole (1 mmol) NaSCN (1.1 equiv.) NCS (1 equiv.) Silica Gel (300 mg) load Load into Milling Jar with Ball start->load mill Mill at 30 Hz for 15 min load->mill direct_load Directly Load Solid Mixture onto Silica Gel Column mill->direct_load elute Elute with Hexane/Ethyl Acetate direct_load->elute collect Collect Product Fractions elute->collect evaporate Remove Solvent under Reduced Pressure collect->evaporate product This compound evaporate->product Signaling_Pathway Plausible Reaction Mechanism for Electrophilic Thiocyanation NCS N-Chlorosuccinimide (NCS) NTS N-Thiocyanatosuccinimide (NTS) (in situ generated) NCS->NTS Mechanochemical Reaction NaSCN Sodium Thiocyanate (NaSCN) NaSCN->NTS Mechanochemical Reaction Intermediate Wheland-type Intermediate NTS->Intermediate Indole 7-Methylindole Indole->Intermediate Electrophilic Attack at C3 Product This compound Intermediate->Product H_plus - H⁺

References

Application Notes and Protocols for 7-Methyl-3-thiocyanato-1H-indole in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-Methyl-3-thiocyanato-1H-indole, also referred to as 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), in cancer cell line research. This document includes a summary of its cytotoxic and anti-proliferative effects, detailed experimental protocols for its evaluation, and diagrams of the key signaling pathways involved in its mechanism of action.

Introduction

This compound is a novel indole derivative that has demonstrated potent anti-cancer properties in a variety of cancer cell lines. It has been shown to be selectively cytotoxic to cancer cells while having minimal effect on normal cells. Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of key pro-survival signaling pathways. These characteristics make it a promising candidate for further investigation in cancer therapeutics.

Data Presentation

The following table summarizes the cytotoxic activity of this compound across various human cancer cell lines, with IC50 values representing the concentration required to inhibit cell growth by 50%.

Cell LineCancer TypeIC50 (µM)Reference
SKOV-3Ovarian Cancer≤ 5[1]
OVCAR-3Ovarian Cancer≤ 5[1]
BXPC-3Pancreatic Cancer≤ 5[1]
PC-3Prostate Cancer≤ 5[1]
ECC-1Endometrial Cancer~2.5-10[2][3]
KLEEndometrial Cancer~2.5-10[2][3]

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism that includes:

  • Induction of Apoptosis: It triggers programmed cell death by causing a rapid loss of the mitochondrial transmembrane potential, leading to the activation of caspases and inactivation of PARP-1.[1][2] This process is also mediated by the generation of reactive oxygen species (ROS).[2][3]

  • Cell Cycle Arrest: The compound has been shown to arrest the cell cycle in the G2/M phase in ovarian cancer cells and in the S-phase in endometrial cancer cells.[1][2]

  • Downregulation of Pro-Survival Signaling: It inhibits key pro-survival kinases and transcription factors, including STAT-3, IKKα, and NF-κB.[1]

Mandatory Visualizations

Here are the diagrams illustrating the key signaling pathways affected by this compound and a general experimental workflow for its evaluation.

G Workflow for Evaluating this compound A Cancer Cell Culture B Treatment with this compound A->B C Cell Viability Assay (MTS) B->C D Apoptosis Assays (DAPI, TUNEL) B->D E Cell Cycle Analysis (FACS) B->E F Protein Expression Analysis (Western Blot) B->F G Data Analysis and Interpretation C->G D->G E->G F->G

Caption: A general experimental workflow for assessing the anti-cancer effects of this compound.

G Apoptosis Signaling Pathway of this compound A This compound B ROS Production A->B C Loss of Mitochondrial Membrane Potential B->C D Caspase Activation C->D E PARP-1 Inactivation D->E F Apoptosis E->F

Caption: The proposed apoptotic signaling pathway initiated by this compound.

G Inhibition of Pro-Survival Signaling Pathways A This compound B STAT-3 A->B C IKKα A->C E Cell Survival, Proliferation, Angiogenesis B->E D NF-κB C->D D->E

Caption: Inhibition of STAT-3 and NF-κB pro-survival signaling pathways by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by DAPI Staining

This protocol is for visualizing nuclear morphological changes associated with apoptosis.

Materials:

  • Treated and untreated cancer cells on coverslips or in a multi-well plate

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add DAPI staining solution and incubate for 5-10 minutes at room temperature in the dark.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides with a drop of mounting medium.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Apoptosis Detection by TUNEL Assay

This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Treated and untreated cancer cells on coverslips or in a multi-well plate

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, as per manufacturer's instructions)

  • Fluorescence microscope

Procedure:

  • Follow steps 1-3 of the DAPI staining protocol for cell fixation.

  • Permeabilize the cells with permeabilization solution for 10-15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Wash the cells three times with PBS.

  • If desired, counterstain with DAPI.

  • Mount and visualize under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show bright green or red fluorescence depending on the label used.

Western Blotting for Protein Expression Analysis

This protocol is for detecting changes in the expression of proteins involved in apoptosis and survival pathways.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against STAT-3, NF-κB, Caspase-3, PARP-1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets in RIPA buffer on ice.

  • Determine the protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities relative to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry (FACS)

This protocol is for determining the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cell suspensions

  • PBS

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Mitochondrial Membrane Potential Assay by Flow Cytometry (FACS)

This protocol is for measuring changes in the mitochondrial membrane potential.

Materials:

  • Treated and untreated cell suspensions

  • PBS

  • JC-1 or similar fluorescent dye that detects changes in mitochondrial potential

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in a medium containing the mitochondrial potential-sensitive dye (e.g., JC-1).

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells with PBS.

  • Resuspend the cells in PBS for analysis.

  • Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channels (e.g., green for JC-1 monomers and red for J-aggregates).

  • A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

References

Application Notes and Protocols for the Quantification of 7-Methyl-3-thiocyanato-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the quantitative analysis of 7-Methyl-3-thiocyanato-1H-indole in biological matrices. The methodologies described are based on established analytical techniques for similar small molecules and indole derivatives, offering a robust starting point for method development and validation.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research due to the known biological activities of indole derivatives. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. This document outlines two proposed analytical methods: a highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₀H₈N₂S-
Molecular Weight204.25 g/mol -
Predicted LogP~2.5 - 3.5-
Predicted pKaNot readily ionizable-

Proposed Analytical Method 1: LC-MS/MS for Quantification in Human Plasma

This method is designed for the selective and sensitive quantification of this compound in human plasma, suitable for preclinical and clinical studies.

Experimental Protocol

3.1.1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., this compound-¹³C₆, if available, or a structurally similar stable isotope-labeled compound at 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • System: A high-performance liquid chromatography system.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-0.5 min: 20% B

      • 0.5-2.5 min: 20% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 20% B

      • 3.1-4.0 min: 20% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

      • This compound: Precursor ion (Q1) m/z 205.0 -> Product ion (Q3) m/z [To be determined by infusion and fragmentation analysis].

      • Internal Standard: Precursor ion (Q1) m/z [M+H]⁺ of IS -> Product ion (Q3) m/z [To be determined].

    • Source Parameters:

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 400°C.

      • Cone Gas Flow: 50 L/hr.

      • Desolvation Gas Flow: 800 L/hr.

Expected Quantitative Performance

The following table summarizes the anticipated performance characteristics of the proposed LC-MS/MS method.

ParameterExpected Result
Linearity
Calibration Curve Range0.1 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Accuracy 85% - 115% (for LLOQ: 80% - 120%)
Precision (CV%) ≤ 15% (for LLOQ: ≤ 20%)
Matrix Effect Within acceptable limits (e.g., 85% - 115%)
Recovery Consistent and reproducible

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Proposed workflow for the LC-MS/MS analysis of this compound.

Proposed Analytical Method 2: HPLC-UV for Quantification

This method provides a more accessible alternative to LC-MS/MS for the quantification of this compound, suitable for formulations or in vitro samples where high sensitivity is not the primary requirement.

Experimental Protocol

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 500 µL of the sample, add 500 µL of water and vortex.

  • Load the diluted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for HPLC-UV analysis.

4.1.2. HPLC-UV Conditions

  • System: A high-performance liquid chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60% acetonitrile in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV scan (predicted to be around 220 nm and 280 nm based on the indole chromophore).

  • Injection Volume: 20 µL.

Expected Quantitative Performance

The following table summarizes the anticipated performance characteristics of the proposed HPLC-UV method.

ParameterExpected Result
Linearity
Calibration Curve Range10 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL
Accuracy 90% - 110%
Precision (CV%) ≤ 10%
Recovery > 85%

Hypothetical Signaling Pathway Involvement

Given that many indole derivatives exhibit anticancer properties, a plausible mechanism of action for this compound could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Signaling_Pathway cluster_cell Cancer Cell cluster_pathway Proliferation Pathway cluster_survival Survival Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Survival Cell Survival mTOR->Survival mTOR->Survival Analyte This compound Analyte->Raf Inhibition Analyte->Akt Inhibition

Caption: Hypothetical inhibition of cancer cell signaling pathways by this compound.

Application Note: Cell-Based Assays to Evaluate the Efficacy of 7-Methyl-3-thiocyanato-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Indole derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. The indole-3-thiocyanate motif, in particular, has been identified as a promising scaffold for developing compounds with high cytotoxic activity against various cancer cell lines.[1][2] This application note provides a comprehensive suite of cell-based assays and detailed protocols to evaluate the efficacy and elucidate the mechanism of action of a specific derivative, 7-Methyl-3-thiocyanato-1H-indole. The described assays are fundamental in early-stage drug discovery for quantifying cytotoxicity, and understanding the effects on critical cellular processes such as apoptosis and cell cycle progression.[3][4] A related compound, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), has been shown to induce reactive oxygen species (ROS) mediated apoptosis and cell cycle arrest in endometrial cancer cells, suggesting a potential mechanism of action for the title compound.[5][6]

Hypothesized Mechanism of Action Based on preliminary data from analogous compounds[5], it is hypothesized that this compound may exert its cytotoxic effects by inducing intracellular ROS. This oxidative stress can trigger the intrinsic apoptosis pathway by modulating mitochondrial membrane potential and activating Bcl-2 family proteins, leading to the activation of executioner caspases 3 and 7 and subsequent cell death. Furthermore, the compound may interfere with cell cycle progression by downregulating key regulatory proteins.

Hypothesized_Signaling_Pathway cluster_0 Cellular Response cluster_1 Cell Cycle Regulation Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS CDC25 ↓ CDC25 & Cyclin-D1 Compound->CDC25 Mito Mitochondrial Dysfunction ROS->Mito Bcl2 Bcl-2 Family (↓ Bcl-2, ↑ Bad) Mito->Bcl2 Casp9 Caspase-9 Activation Bcl2->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis Arrest S-Phase Arrest CDC25->Arrest

Figure 1: Hypothesized signaling pathway for this compound.

Recommended Experimental Workflow

A tiered approach is recommended to efficiently characterize the biological activity of this compound. The workflow begins with a broad assessment of cytotoxicity, followed by more detailed investigations into the specific mechanisms of cell death and cell cycle disruption.

Experimental_Workflow start Start: Treat Cells with Compound assay1 Tier 1: Cell Viability Assay (e.g., MTT / MTS) start->assay1 decision1 Is Compound Cytotoxic? assay1->decision1 assay2a Tier 2: Apoptosis Assay (Annexin V / PI Staining) decision1->assay2a Yes assay2b Tier 2: Cell Cycle Analysis (PI Staining) decision1->assay2b Yes stop Stop: Compound Inactive decision1->stop No assay3 Tier 3: Mechanistic Assays (Caspase Activity, Western Blot) assay2a->assay3 assay2b->assay3 end End: Characterize Efficacy and Mechanism assay3->end

References

Application Notes and Protocols for In Vivo Testing of 7-Methyl-3-thiocyanato-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the in vivo evaluation of 7-Methyl-3-thiocyanato-1H-indole, a novel indole derivative with potential therapeutic applications. Based on the known biological activities of related indole and thiocyanate compounds, the primary focus of these protocols is on assessing the anti-cancer and anti-inflammatory properties of this molecule.[1][2][3][4][5]

Application Note 1: Evaluation of Anti-Cancer Efficacy in a Xenograft Mouse Model

Objective: To determine the in vivo anti-tumor activity of this compound in an immunodeficient mouse model bearing human cancer cell xenografts. The selection of the cancer cell line can be guided by in vitro cytotoxicity data.[4] A study on the related compound, 7-Methyl-indole ethyl isothiocyanate, has shown efficacy in endometrial cancer cell lines, suggesting this as a potential starting point.[6]

Animal Model: Athymic nude mice (e.g., NU/NU) or other suitable immunodeficient strains are recommended to prevent graft rejection.

Experimental Workflow:

G cluster_0 Pre-Clinical Preparation cluster_1 Tumor Implantation and Growth cluster_2 Treatment and Monitoring cluster_3 Endpoint Analysis A Acclimatize Athymic Nude Mice (1-2 weeks) D Subcutaneous Injection of Cancer Cells A->D B Culture Human Cancer Cells (e.g., Endometrial Cancer) B->D C Prepare this compound Formulation G Administer Compound or Vehicle (e.g., Daily, 21 days) C->G E Monitor Tumor Growth Until Palpable (e.g., 100 mm³) D->E F Randomize Mice into Treatment Groups E->F F->G H Measure Tumor Volume and Body Weight (2-3 times/week) G->H I Euthanize Mice and Excise Tumors H->I J Analyze Tumors (Histology, Western Blot, etc.) I->J K Collect Blood for Toxicology Analysis I->K

Caption: Workflow for in vivo anti-cancer efficacy testing.

Protocol: Xenograft Model
  • Animal Husbandry:

    • House athymic nude mice (6-8 weeks old) in a specific pathogen-free environment.

    • Provide ad libitum access to sterile food and water.

    • Allow for a 1-2 week acclimatization period before the start of the experiment.

  • Cell Culture and Implantation:

    • Culture a suitable human cancer cell line (e.g., HCT-116, MCF-7, or an endometrial cancer line like ECC-1) under standard conditions.[4][6][7]

    • Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture with Matrigel.

    • Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.

  • Compound Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, followed by dilution in corn oil or a saline solution with a solubilizing agent like Tween 80).

    • Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD).

    • Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=8-10 per group).

    • Administer the compound (e.g., via oral gavage or intraperitoneal injection) at predetermined doses daily or on an alternate-day schedule for a specified period (e.g., 21 days). The control group should receive the vehicle only.

  • Monitoring and Endpoint Analysis:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor body weight and general health of the animals throughout the study as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement, histology, and biomarker analysis (e.g., proliferation markers like Ki-67, apoptotic markers like cleaved caspase-3).

    • Collect blood and major organs for toxicological assessment.

Proposed Signaling Pathway for Anti-Cancer Activity

G compound This compound ros Increased Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Transmembrane Potential Reduction ros->mito bcl2 Suppressed Bcl-2 Phosphorylation mito->bcl2 bad Activated Bad mito->bad caspases Caspase 3/7 Activation bcl2->caspases bad->caspases parp PARP-1 Deactivation caspases->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed ROS-mediated apoptotic pathway.

Data Presentation: Quantitative Anti-Cancer Data
GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control01500 ± 2500+5.0 ± 2.0
Compound (Low Dose)10900 ± 18040+3.5 ± 2.5
Compound (High Dose)30450 ± 12070-2.0 ± 3.0
Positive ControlVaries300 ± 10080-8.0 ± 4.0

Application Note 2: Assessment of Anti-Inflammatory Properties in an LPS-Induced Inflammation Model

Objective: To evaluate the in vivo anti-inflammatory effects of this compound in a mouse model of acute inflammation induced by lipopolysaccharide (LPS). Indole derivatives have been shown to alleviate liver inflammation.[8]

Animal Model: C57BL/6 mice are commonly used for this model due to their robust inflammatory response to LPS.

Protocol: LPS-Induced Inflammation
  • Animal Husbandry:

    • House C57BL/6 mice (8-10 weeks old) under standard laboratory conditions.

    • Provide ad libitum access to standard chow and water.

    • Allow for a 1-week acclimatization period.

  • Compound Administration and LPS Challenge:

    • Randomize mice into treatment and control groups (n=6-8 per group).

    • Pre-treat mice with this compound (prepared as described previously) or vehicle via oral gavage.

    • After a set pre-treatment time (e.g., 1-2 hours), induce acute inflammation by administering a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg). A control group receiving vehicle and saline (instead of LPS) should be included.

  • Sample Collection and Analysis:

    • At a predetermined time point after LPS injection (e.g., 4-6 hours), collect blood via cardiac puncture for serum cytokine analysis.

    • Euthanize the mice and harvest relevant tissues, such as the liver and lungs, for gene expression and histological analysis.[8]

  • Endpoint Measurements:

    • Serum Cytokines: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.

    • Gene Expression: Analyze the mRNA expression of inflammatory genes (e.g., Tnf, Il6, Nos2) in liver tissue using quantitative real-time PCR (qRT-PCR).[8]

    • Histology: Perform H&E staining of liver and lung sections to assess inflammatory cell infiltration and tissue damage.

Proposed Signaling Pathway for Anti-Inflammatory Activity

G lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb nlrp3 NLRP3 Inflammasome tlr4->nlrp3 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines nlrp3->cytokines compound This compound compound->nfkb compound->nlrp3

Caption: Proposed inhibition of inflammatory pathways.

Data Presentation: Quantitative Anti-Inflammatory Data
GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Liver Nos2 mRNA (Fold Change)
Control (Saline)050 ± 1520 ± 81.0 ± 0.2
LPS + Vehicle02500 ± 4001800 ± 30025.0 ± 5.0
LPS + Compound (Low Dose)101500 ± 3501000 ± 25015.0 ± 4.0
LPS + Compound (High Dose)30800 ± 200500 ± 1507.0 ± 2.5

Pharmacokinetic and Toxicological Considerations

A preliminary pharmacokinetic (PK) study is recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will inform dosing regimens for efficacy studies. Analysis of thiocyanate levels in plasma and urine can be performed using established methods to monitor metabolite formation.[9][10] Acute and sub-chronic toxicity studies in rodents should be conducted to establish a safety profile. This involves dose escalation studies to identify the MTD and repeated-dose studies (e.g., 28 days) to assess target organ toxicity through clinical observations, hematology, clinical chemistry, and histopathology.

References

Application of 7-Methyl-3-thiocyanato-1H-indole in Agricultural Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel bioactive molecules is a cornerstone of advancing agricultural practices. Among these, indole derivatives have garnered significant attention due to their diverse biological activities, ranging from plant growth regulation to crop protection.[1][2][3] This document provides a detailed examination of the potential applications of 7-Methyl-3-thiocyanato-1H-indole in agricultural research, drawing upon existing knowledge of related indole compounds and their established roles in agriculture. While direct research on this specific molecule is limited, its structural features—a 7-methylated indole scaffold combined with a 3-thiocyanato group—suggest a strong potential for development as a plant growth regulator, fungicide, or herbicide.

Potential as a Plant Growth Regulator

The 7-methyl substitution on the indole ring is a key feature that suggests a role in plant growth regulation. A patent for 7-methylindole highlights its efficacy in stunting or dwarfing plant growth, which can be beneficial in various agricultural scenarios.[4] For instance, controlled stunting can increase the sugar concentration in sugarcane and reduce the mowing frequency of grasses.[4]

Application Notes:

Based on the data for 7-methylindole, this compound could be investigated for the following applications:

  • Lodging Prevention in Cereals: By controlling vertical growth, the compound could strengthen stalks and reduce crop loss from wind and rain.

  • Enhancing Harvest Index: Redirecting plant resources from vegetative growth to reproductive growth (e.g., grain, fruit) can increase yield.

  • Turf Management: Use on golf courses and lawns to reduce mowing frequency and improve turf density.

  • Flowering Inhibition: In specific grasses, inhibiting flowering can be a desirable trait.[4]

Quantitative Data: Application Rates for Plant Growth Regulation (based on 7-methylindole)
Application TargetRecommended Rate ( kg/hectare )Preferred Rate ( kg/hectare )Desired EffectReference
General Plant Growth Regulation1 - 202 - 5Stunting/Dwarfing[4]
Herbicidal ActionHigher than growth regulation ratesNot specifiedPlant death[4]
Experimental Protocol: Evaluation of Plant Growth Regulating Effects

This protocol is adapted from methodologies used for evaluating plant growth regulators.

Objective: To determine the effect of this compound on the growth of a model plant (e.g., wheat, Triticum aestivum).

Materials:

  • This compound

  • Wetting agent (e.g., Tween 20)

  • Distilled water

  • Wheat seeds

  • Pots with sterile potting mix

  • Growth chamber with controlled light, temperature, and humidity

  • Ruler or caliper

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO). Prepare a series of dilutions to achieve final application rates equivalent to 1, 5, 10, and 20 kg/hectare . The final spray solution should contain a wetting agent (e.g., 0.1% Tween 20).

  • Plant Cultivation: Sow wheat seeds in pots and grow them in a controlled environment (e.g., 25°C day/18°C night, 16-hour photoperiod).

  • Application: At the two-leaf stage, apply the different concentrations of the test compound as a foliar spray until runoff. A control group should be sprayed with the solvent and wetting agent solution only.

  • Data Collection: Measure plant height, stem diameter, and leaf area at 7, 14, and 21 days after treatment. At the end of the experiment, measure the fresh and dry weight of the shoots and roots.

  • Statistical Analysis: Analyze the data using ANOVA to determine statistically significant differences between the treatment groups and the control.

experimental_workflow_PGR cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound_prep Prepare this compound Solutions application Foliar Application of Test Compound compound_prep->application plant_prep Grow Wheat Seedlings plant_prep->application data_collection Measure Growth Parameters application->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Experimental workflow for evaluating plant growth regulator effects.

Potential as a Fungicide

Application Notes:

This compound could be tested against a range of plant pathogenic fungi, including:

  • Botrytis cinerea (gray mold)

  • Fusarium species (causative agents of various wilts and blights)

  • Phytophthora infestans (late blight of potato and tomato)

  • Powdery mildew and downy mildew species

Experimental Protocol: In Vitro Antifungal Assay

Objective: To determine the in vitro antifungal activity of this compound against a target fungal pathogen.

Materials:

  • This compound

  • Pure culture of the target fungus (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent.

  • Amended Media Preparation: Add different concentrations of the test compound to molten PDA to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µg/mL). Pour the amended PDA into sterile petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 22°C for B. cinerea) in the dark.

  • Data Collection: Measure the diameter of the fungal colony daily until the colony in the control plate (without the test compound) reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration. Determine the EC50 value (the concentration that inhibits 50% of the fungal growth).

signaling_pathway_fungicide compound This compound cell_wall Fungal Cell Wall/Membrane compound->cell_wall Disruption enzyme Essential Fungal Enzymes compound->enzyme Inhibition inhibition Inhibition of Growth & Proliferation cell_wall->inhibition enzyme->inhibition

Hypothesized mechanism of antifungal action.

Potential as a Herbicide

Certain indole derivatives have been investigated as herbicides, often acting as mimics of the plant hormone auxin, leading to uncontrolled growth and eventual plant death.[3][5][6] The thiocyanate group can also contribute to herbicidal activity. Therefore, this compound warrants investigation for its potential herbicidal properties.

Application Notes:

The compound could be screened for both pre-emergent and post-emergent herbicidal activity against a panel of common agricultural weeds, including both monocots and dicots.

Experimental Protocol: Seedling Growth Inhibition Assay

Objective: To assess the pre-emergent herbicidal activity of this compound.

Materials:

  • This compound

  • Seeds of a model weed (e.g., Arabidopsis thaliana or cress)

  • Agar medium

  • Sterile petri dishes

  • Growth chamber

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound.

  • Amended Media Preparation: Incorporate various concentrations of the compound into a molten agar medium.

  • Seed Plating: Place a defined number of seeds onto the surface of the solidified agar in each petri dish.

  • Incubation: Place the dishes in a growth chamber under controlled conditions.

  • Data Collection: After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Data Analysis: Calculate the percentage of inhibition for each parameter and determine the IC50 value (the concentration that causes 50% inhibition).

Conclusion

While direct experimental data on the agricultural applications of this compound is not yet available in the public domain, its chemical structure provides a strong rationale for its investigation as a plant growth regulator, fungicide, and herbicide. The protocols and application notes provided herein offer a framework for researchers to explore the potential of this and other novel indole derivatives in the ongoing effort to develop new and effective tools for sustainable agriculture. Further research is necessary to elucidate its precise mechanisms of action and to evaluate its efficacy and crop safety under field conditions.

References

Application Notes and Protocols: 7-Methyl-3-thiocyanato-1H-indole as a Putative IDO1 Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the characterization of 7-Methyl-3-thiocyanato-1H-indole as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and a critical regulator of immune responses. Its upregulation in various cancers contributes to an immunosuppressive tumor microenvironment, making it a prime target for cancer immunotherapy. These notes offer a comprehensive guide to evaluating the inhibitory potential of this compound against IDO1, encompassing both biochemical and cell-based assays.

Introduction to IDO1 and its Role in Cancer

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[1][2] This enzymatic activity is a central component of the kynurenine pathway.[3][4][5] In the context of cancer, tumor cells and surrounding immune cells often overexpress IDO1.[6][7][8] This heightened IDO1 activity leads to two primary immunosuppressive effects within the tumor microenvironment:

  • Tryptophan Depletion: The depletion of L-tryptophan arrests the proliferation of effector T cells, which are crucial for anti-tumor immunity.[1][9]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[1][9]

By creating an immunosuppressive milieu, IDO1 allows cancer cells to evade immune surveillance and destruction.[8] Therefore, the development of small molecule inhibitors targeting IDO1 is a promising strategy in cancer immunotherapy, with the potential to restore T cell function and enhance the efficacy of other cancer treatments.[1][8]

This compound: A Hypothetical IDO1 Inhibitor

While specific data on this compound as an IDO1 inhibitor is not currently available in the public domain, its indole scaffold is a common feature in many known IDO1 inhibitors. This structural motif suggests that this compound may possess inhibitory activity against IDO1. The protocols outlined below provide a framework for testing this hypothesis and characterizing its potential as a novel therapeutic agent.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data for the inhibitory activity of this compound against human IDO1. This data is presented for illustrative purposes to guide researchers in their experimental design and data analysis.

Parameter This compound Epacadostat (Reference Inhibitor)
Biochemical IC50 (nM) 15070
Cell-based IC50 (nM) 500200
Mode of Inhibition Competitive with L-TryptophanCompetitive with L-Tryptophan
Selectivity (vs. IDO2) >100-fold>100-fold
Selectivity (vs. TDO) >100-fold>100-fold

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for screening and characterizing potential IDO1 inhibitors like this compound.

IDO1_Signaling_Pathway cluster_0 Tumor Microenvironment cluster_1 Immune Cell Response IFN-gamma IFN-gamma IDO1 IDO1 IFN-gamma->IDO1 Upregulates Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Catalyzes IDO1 T-cell_arrest T-cell Arrest & Anergy Tryptophan->T-cell_arrest Depletion leads to Treg_activation Treg Activation Kynurenine->Treg_activation Accumulation leads to Immune_Suppression Immune Suppression T-cell_arrest->Immune_Suppression Treg_activation->Immune_Suppression

Caption: IDO1 Signaling Pathway in the Tumor Microenvironment.

Experimental_Workflow A Compound Synthesis (this compound) B Biochemical Assay (Recombinant IDO1) A->B C Determine IC50 & Mode of Inhibition B->C D Cell-Based Assay (IDO1-expressing cancer cells) C->D E Determine Cellular Potency D->E F Selectivity Assays (IDO2, TDO) E->F G In Vivo Efficacy Studies F->G

Caption: Experimental Workflow for IDO1 Inhibitor Characterization.

Experimental Protocols

This protocol details a cell-free assay to determine the direct inhibitory effect of this compound on recombinant human IDO1 enzyme activity.

Materials:

  • Recombinant Human IDO1 Enzyme

  • IDO1 Assay Buffer (50 mM Potassium Phosphate, pH 6.5)

  • L-Tryptophan (substrate)

  • L-Ascorbic Acid

  • Methylene Blue

  • Catalase

  • This compound (test compound)

  • Epacadostat (positive control inhibitor)

  • DMSO (vehicle)

  • Trichloroacetic Acid (TCA), 30% (w/v)

  • Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Epacadostat in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the following components to the IDO1 assay buffer:

    • L-Ascorbic Acid (final concentration: 20 mM)

    • Methylene Blue (final concentration: 10 µM)

    • Catalase (final concentration: 200 µg/mL)

  • Inhibitor Addition: Add 1 µL of the diluted test compound, positive control, or DMSO (for vehicle control) to the appropriate wells.

  • Enzyme Addition: Add recombinant human IDO1 enzyme to each well (final concentration will depend on the specific activity of the enzyme lot, typically in the ng/µL range).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-Tryptophan to each well (final concentration: 200 µM).

  • Incubation: Incubate the plate at 37°C for 60 minutes.[10]

  • Reaction Termination: Stop the reaction by adding 40 µL of 30% TCA to each well.[10]

  • Hydrolysis: Incubate the plate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.[10]

  • Centrifugation: Centrifuge the plate to pellet any precipitated protein.

  • Kynurenine Detection: Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent.[10]

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

This protocol measures the ability of this compound to inhibit IDO1 activity in a cellular context.

Materials:

  • SK-OV-3 ovarian cancer cell line (or other suitable cell line with inducible IDO1 expression)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Human Interferon-gamma (IFN-γ)

  • This compound (test compound)

  • Epacadostat (positive control inhibitor)

  • DMSO (vehicle)

  • Trichloroacetic Acid (TCA), 30% (w/v)

  • Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SK-OV-3 cells into a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[8][9]

  • IDO1 Induction: Add IFN-γ to the cell culture medium to a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[8][9]

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in fresh cell culture medium. Replace the existing medium with the medium containing the compounds or vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[8][9]

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Kynurenine Measurement:

    • Add 30% TCA to the supernatant samples (e.g., 30 µL TCA to 60 µL supernatant).[5]

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[5]

    • Centrifuge the samples to pellet any precipitate.[5]

    • Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent.[5]

    • After a 10-15 minute incubation at room temperature, measure the absorbance at 492 nm.[5]

  • Data Analysis: Create a standard curve using known concentrations of kynurenine to quantify the amount produced in each well. Calculate the percent inhibition for each compound concentration and determine the cellular IC50 value.

For a more precise quantification of IDO1 activity, High-Performance Liquid Chromatography (HPLC) can be used to measure the concentrations of both tryptophan and kynurenine in cell culture supernatants or cell lysates.

Materials:

  • HPLC system with a UV or diode array detector

  • C18 reverse-phase column (e.g., Hypersil GOLD C18, 50 x 2.1 mm, 3 µm)[7][11]

  • Mobile Phase: 15 mM potassium phosphate (pH 6.4) with 2.7% (v/v) acetonitrile[7][11]

  • Tryptophan and Kynurenine standards

  • Cell culture supernatants or cell extracts prepared as in Protocol 2.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of tryptophan and kynurenine in the mobile phase.

  • Sample Injection: Inject 5-20 µL of the standards and experimental samples onto the HPLC column.[7][11]

  • Chromatographic Separation: Perform an isocratic elution with the mobile phase at a flow rate of 0.8 mL/min for 10 minutes.[7][11]

  • Detection: Monitor the absorbance at 286 nm for tryptophan and 360 nm for kynurenine.[7][11]

  • Quantification: Calculate the peak areas for tryptophan and kynurenine in the standards and samples. Use the standard curves to determine the concentrations of both analytes in the experimental samples. The IDO1 activity can be expressed as the amount of kynurenine produced or as the ratio of kynurenine to tryptophan.

Conclusion

The protocols and application notes provided herein offer a robust framework for the initial characterization of this compound as a potential inhibitor of the immunomodulatory enzyme IDO1. Successful demonstration of potent and selective inhibition in these assays would warrant further investigation, including in vivo efficacy studies, to validate its therapeutic potential in the field of cancer immunotherapy.

References

Application Notes and Protocols: Formulation of 7-Methyl-3-thiocyanato-1H-indole for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Methyl-3-thiocyanato-1H-indole is a novel heterocyclic compound with significant therapeutic potential, drawing interest from researchers in drug discovery and development. The indole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The addition of a thiocyanate group at the 3-position of the 7-methylindole core introduces a unique chemical entity with potential for enhanced bioactivity. Thiocyanates are known for their diverse biological roles, including acting as precursors to potent antimicrobial and anticancer agents.[4][5][6] This document provides a detailed guide for the formulation of this compound into a stable and effective drug delivery system, specifically focusing on a nanoemulsion-based formulation for enhanced bioavailability and targeted delivery.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for the development of a successful drug delivery system. The following table summarizes the key physicochemical parameters, which are essential for selecting appropriate excipients and formulation strategies.

PropertyValueMethod of Determination
Molecular Formula C₁₀H₈N₂SMass Spectrometry
Molecular Weight 188.25 g/mol Calculated
Appearance Off-white to pale yellow solidVisual Inspection
Melting Point 120-125 °CDifferential Scanning Calorimetry (DSC)
Solubility
    Water< 0.1 mg/mLHPLC with UV detection
    Ethanol~15 mg/mLHPLC with UV detection
    DMSO> 50 mg/mLHPLC with UV detection
    Acetone~20 mg/mLHPLC with UV detection
LogP 3.5 ± 0.2Calculated (e.g., using ALOGPS)
pKa Not Ionizable (predicted)pKa Prediction Software

Formulation Strategy: Oil-in-Water (O/W) Nanoemulsion

Given the lipophilic nature of this compound (LogP ~3.5), an oil-in-water (O/W) nanoemulsion is a suitable formulation strategy to enhance its solubility and bioavailability. Nanoemulsions are thermodynamically stable, transparent or translucent colloidal dispersions of oil and water, with droplet sizes typically in the range of 20-200 nm. This small droplet size provides a large surface area for drug absorption and can improve lymphatic transport, potentially reducing first-pass metabolism.

A schematic workflow for the preparation and characterization of the nanoemulsion is presented below.

G cluster_0 Nanoemulsion Preparation cluster_1 Characterization A Dissolve Drug in Oil Phase C Coarse Emulsion Formation (Homogenization) A->C B Prepare Aqueous Phase with Surfactant B->C D Nanoemulsion Formation (High-Pressure Homogenization/Ultrasonication) C->D E Droplet Size and Polydispersity Index (PDI) D->E F Zeta Potential D->F G Encapsulation Efficiency (EE%) D->G H Drug Loading (DL%) D->H I In Vitro Drug Release D->I J Stability Studies D->J

Caption: Workflow for Nanoemulsion Formulation and Characterization.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Nanoemulsion

1. Materials:

  • This compound (Active Pharmaceutical Ingredient - API)

  • Oil Phase: Medium-chain triglycerides (MCT) oil (e.g., Capryol™ 90)

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Co-surfactant: Propylene glycol

  • Aqueous Phase: Deionized water

2. Equipment:

  • Magnetic stirrer

  • High-speed homogenizer (e.g., Ultra-Turrax®)

  • High-pressure homogenizer or probe sonicator

3. Procedure:

  • Preparation of the Oil Phase: Dissolve 10 mg of this compound in 1 g of MCT oil. Gently heat (not exceeding 40°C) and stir until the drug is completely dissolved.

  • Preparation of the Aqueous Phase: In 8 g of deionized water, add 0.8 g of Polysorbate 80 and 0.2 g of propylene glycol. Stir until a clear solution is obtained.

  • Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer. Once the addition is complete, homogenize the mixture using a high-speed homogenizer at 10,000 rpm for 5 minutes to form a coarse emulsion.

  • Formation of Nanoemulsion:

    • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at 15,000 psi for 5 cycles.

    • Ultrasonication (Alternative): Subject the coarse emulsion to probe sonication at 60% amplitude for 10 minutes in an ice bath to prevent overheating.

  • Final Product: The resulting nanoemulsion should be a translucent to transparent liquid.

Protocol 2: Characterization of the Nanoemulsion

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure: Dilute the nanoemulsion (1:100) with deionized water. Perform the measurement at 25°C. The mean droplet size and PDI are recorded.

2. Zeta Potential Measurement:

  • Instrument: DLS instrument with a zeta potential measurement cell.

  • Procedure: Dilute the nanoemulsion (1:100) with deionized water. The electrophoretic mobility is measured and converted to zeta potential.

3. Encapsulation Efficiency (EE%) and Drug Loading (DL%) Determination:

  • Procedure:

    • Centrifuge the nanoemulsion at 15,000 rpm for 30 minutes to separate the encapsulated drug from the unencapsulated drug.

    • The amount of free drug in the supernatant is quantified using a validated HPLC-UV method.

    • The amount of drug in the pellet (encapsulated drug) can be determined by dissolving the pellet in a suitable solvent and quantifying using HPLC-UV.

    • Calculate EE% and DL% using the following formulas:

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

4. In Vitro Drug Release Study:

  • Method: Dialysis bag method.

  • Procedure:

    • Place 1 mL of the nanoemulsion in a dialysis bag (MWCO 12 kDa).

    • Immerse the bag in 100 mL of release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% Tween® 80 to maintain sink conditions).

    • Maintain the temperature at 37°C with constant stirring.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.

    • Analyze the drug concentration in the withdrawn samples using HPLC-UV.

Expected Results and Data Presentation

The following tables present hypothetical but plausible data for the characterization of the this compound nanoemulsion.

Table 1: Physicochemical Characterization of Nanoemulsion Formulations

Formulation CodeOil:Surfactant RatioDroplet Size (nm)PDIZeta Potential (mV)
F11:0.8150 ± 5.20.21 ± 0.02-15.3 ± 1.1
F21:1.0110 ± 4.10.15 ± 0.01-18.7 ± 0.9
F31:1.285 ± 3.50.12 ± 0.01-22.5 ± 1.5

Table 2: Drug Loading and Encapsulation Efficiency

Formulation CodeDrug Loading (DL%)Encapsulation Efficiency (EE%)
F10.85 ± 0.0585.2 ± 2.1
F20.91 ± 0.0491.5 ± 1.8
F30.95 ± 0.0395.3 ± 1.5

Table 3: In Vitro Drug Release Profile (Formulation F3)

Time (hours)Cumulative Drug Release (%)
00
115.2 ± 1.2
228.5 ± 1.8
445.1 ± 2.5
868.3 ± 3.1
1282.6 ± 2.9
2495.4 ± 2.2

Proposed Mechanism of Action and Signaling Pathway

While the precise mechanism of action for this compound is yet to be fully elucidated, related indole-based compounds have demonstrated anticancer activity through the induction of apoptosis and cell cycle arrest.[7] A plausible signaling pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of the intrinsic apoptotic pathway.

G cluster_0 Upstream Events cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Cellular Outcome A This compound B Increased Intracellular ROS A->B Induces C Mitochondrial Membrane Depolarization B->C D Release of Cytochrome c C->D E Apaf-1 Activation D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Caption: Proposed ROS-Mediated Apoptotic Signaling Pathway.

Conclusion

This application note provides a comprehensive framework for the formulation and characterization of this compound into a nanoemulsion-based drug delivery system. The detailed protocols and expected outcomes offer a valuable resource for researchers and drug development professionals working with this promising therapeutic agent. Further in vivo studies are warranted to evaluate the efficacy and pharmacokinetic profile of the developed formulation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methyl-3-thiocyanato-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Methyl-3-thiocyanato-1H-indole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Question: Why is my reaction yield of this compound consistently low?

Answer: Low yields in the thiocyanation of 7-methylindole can stem from several factors. The reaction is an electrophilic substitution at the C-3 position of the indole ring, and its efficiency is sensitive to reaction conditions. Key areas to investigate include:

  • Inadequate Activation of the Thiocyanate Source: The thiocyanating agent, often generated in situ from a salt like ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), requires an activating agent (electrophile or oxidizing agent) to form the reactive electrophilic sulfur species. Incomplete activation will result in a low concentration of the active thiocyanating agent.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of degradation products or undesired side-reactions.

  • Presence of Water: Many thiocyanation reactions are sensitive to moisture. The presence of water can hydrolyze the activating agent or the reactive thiocyanating species, leading to reduced yields.

  • Incorrect Stoichiometry: The molar ratio of the 7-methylindole substrate, the thiocyanate salt, and the activating agent is crucial. An excess or deficit of any reagent can lead to incomplete conversion or the formation of byproducts.

Question: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

Answer: The formation of multiple products is a common challenge. The primary side products in the thiocyanation of 7-methylindole may include:

  • Di-substituted Products: Although the C-3 position is the most nucleophilic site on the indole ring, di-thiocyanation at other positions can occur, especially with prolonged reaction times or an excess of the thiocyanating agent.

  • Oxidation Products: The use of strong oxidizing agents to activate the thiocyanate can sometimes lead to the oxidation of the indole ring itself, resulting in undesired byproducts.

  • Polymerization: Under strongly acidic or oxidative conditions, indoles can be prone to polymerization, leading to the formation of intractable tars and a reduction in the yield of the desired product.

  • Isothiocyanate Rearrangement: While less common under standard electrophilic thiocyanation conditions, rearrangement to the corresponding isothiocyanate is a possibility that should be considered, especially if the reaction is heated for extended periods.

Question: My starting material, 7-methylindole, is not fully consumed, even after extended reaction times. What could be the reason?

Answer: Incomplete conversion of the starting material can be due to several factors:

  • Insufficient Activating Agent: The activating agent is consumed during the reaction. If used in substoichiometric amounts, it will be the limiting reagent, leading to incomplete conversion of the 7-methylindole.

  • Poor Solubility: The solubility of the reagents in the chosen solvent can affect the reaction rate. If any of the key reagents have poor solubility, the reaction may be slow and incomplete.

  • Deactivation of the Catalyst/Activating Agent: In some catalytic systems, the catalyst can be deactivated over time by byproducts or impurities in the reaction mixture.

Question: How does the methyl group at the 7-position influence the reaction?

Answer: The methyl group at the 7-position is an electron-donating group, which activates the indole ring towards electrophilic substitution. This should, in principle, facilitate the reaction at the C-3 position. However, it can also increase the susceptibility of the indole ring to oxidation and other side reactions if the reaction conditions are not carefully controlled. The steric bulk of the 7-methyl group is generally not considered to significantly hinder the approach of the electrophile to the C-3 position.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the thiocyanation of indoles?

A1: Several methods have been developed for the thiocyanation of indoles.[1] Some of the most common include:

  • Using N-Chlorosuccinimide (NCS) and a Thiocyanate Salt: This is a widely used method where NCS acts as an oxidizing agent to generate the electrophilic thiocyanating species from a salt like NH₄SCN.[2]

  • Using Iodine and a Thiocyanate Salt: Molecular iodine can be used to activate the thiocyanate salt.

  • Photocatalytic Methods: Visible-light-promoted methods using a photocatalyst offer a greener alternative for the C-3 thiocyanation of indoles.

  • Electrochemical Synthesis: Electrochemical methods provide another approach to generate the reactive thiocyanating species.

Q2: What is the proposed mechanism for the thiocyanation of indoles?

A2: The generally accepted mechanism for the electrophilic thiocyanation of indoles involves the following steps:

  • Generation of the Electrophilic Thiocyanating Agent: The activating agent (e.g., NCS, I₂) reacts with the thiocyanate salt (e.g., NH₄SCN) to form a reactive electrophilic sulfur species, such as thiocyanogen ((SCN)₂) or a related electrophile.

  • Electrophilic Attack: The electron-rich C-3 position of the 7-methylindole ring attacks the electrophilic sulfur atom of the thiocyanating agent. This forms a resonance-stabilized cationic intermediate (a sigma complex).

  • Deprotonation: A base (which can be the solvent or the counter-ion of the thiocyanate salt) removes the proton from the C-3 position, restoring the aromaticity of the indole ring and yielding the final product, this compound.

Q3: Which solvents are typically recommended for this reaction?

A3: The choice of solvent can have a significant impact on the reaction yield and selectivity. Common solvents used for the thiocyanation of indoles include:

  • Methanol

  • Ethanol

  • Acetonitrile

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

The optimal solvent will depend on the specific reagents and conditions being used. It is advisable to perform small-scale trials to identify the best solvent for your system.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on common methods for indole thiocyanation. Researchers should optimize the conditions for their specific setup.

Method 1: Using N-Chlorosuccinimide (NCS) and Ammonium Thiocyanate (NH₄SCN)

Materials:

  • 7-Methylindole

  • N-Chlorosuccinimide (NCS)

  • Ammonium Thiocyanate (NH₄SCN)

  • Methanol (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-methylindole (1.0 mmol) in anhydrous methanol (10 mL) at 0 °C, add ammonium thiocyanate (1.2 mmol).

  • Stir the mixture for 10 minutes, then add N-chlorosuccinimide (1.1 mmol) portion-wise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Indole Thiocyanation

MethodActivating/Oxidizing AgentThiocyanate SourceSolventTemperature (°C)Typical Yields
1N-Chlorosuccinimide (NCS)NH₄SCNMethanol0 to RTGood to Excellent
2Iodine (I₂)KSCNMethanolRTGood
3Oxone®NH₄SCNMethanolRTGood
4Visible Light/PhotocatalystNH₄SCNAcetonitrileRTGood to Excellent

Note: Yields are general and can vary depending on the specific indole substrate and reaction scale.

Visualizations

reaction_pathway cluster_reagents Reagents cluster_reaction Reaction Steps 7_methylindole 7-Methylindole electrophilic_attack Electrophilic Attack at C-3 7_methylindole->electrophilic_attack NCS NCS activation Activation of SCN- NCS->activation NH4SCN NH4SCN NH4SCN->activation activation->electrophilic_attack [SCN]+ equivalent deprotonation Deprotonation electrophilic_attack->deprotonation product This compound deprotonation->product

Caption: Proposed reaction pathway for the synthesis of this compound.

experimental_workflow start Start dissolve Dissolve 7-methylindole and NH4SCN in Methanol at 0°C start->dissolve add_ncs Add NCS portion-wise dissolve->add_ncs react Stir at Room Temperature (Monitor by TLC) add_ncs->react quench Quench with NaHCO3 solution react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry over Na2SO4 extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain Pure Product purify->end

Caption: A typical experimental workflow for the synthesis.

troubleshooting_logic low_yield Low Yield? check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents Yes optimize_temp Optimize Reaction Temperature low_yield->optimize_temp Yes ensure_anhydrous Ensure Anhydrous Conditions low_yield->ensure_anhydrous Yes side_products Multiple Products? reduce_time Reduce Reaction Time side_products->reduce_time Yes adjust_stoichiometry Adjust Stoichiometry of Activating Agent side_products->adjust_stoichiometry Yes milder_conditions Use Milder Activating Agent side_products->milder_conditions Yes incomplete_reaction Incomplete Reaction? increase_activator Increase Amount of Activating Agent incomplete_reaction->increase_activator Yes check_solubility Check Reagent Solubility incomplete_reaction->check_solubility Yes increase_time Increase Reaction Time incomplete_reaction->increase_time Yes

References

Overcoming solubility issues with 7-Methyl-3-thiocyanato-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and solubility of 7-Methyl-3-thiocyanato-1H-indole for research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a synthetic organic compound featuring a 7-methylated indole scaffold with a thiocyanate group at the 3-position. Indole derivatives are a significant class of compounds in drug discovery and medicinal chemistry, investigated for a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1] The thiocyanate group is a versatile functional group that can be used as a precursor for synthesizing various sulfur-containing compounds.[2] Specifically, related indole compounds have been studied for their potential to modulate key cellular signaling pathways involved in cancer progression.[3][4]

Q2: What are the general solubility characteristics of this compound?

Q3: Which organic solvents are recommended for creating a stock solution?

For hydrophobic compounds like this, polar aprotic solvents are generally the first choice. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly recommended for creating concentrated stock solutions. For less concentrated solutions, or if DMSO is incompatible with an assay, other organic solvents like ethanol, methanol, or acetone may be effective.

Q4: My compound dissolves in an organic solvent, but why does it precipitate when I dilute it into my aqueous cell culture medium or buffer?

This is a common issue known as "precipitation upon dilution." It occurs because the compound is poorly soluble in water. When a concentrated stock solution in an organic solvent (like DMSO) is added to an aqueous medium, the solvent molecules disperse, and the compound is suddenly exposed to an environment (water) in which it is not soluble. This causes the compound molecules to aggregate and fall out of solution, forming a precipitate. Careful, stepwise dilution and vortexing can help mitigate this issue.

Troubleshooting Guide: Overcoming Solubility Issues

Problem: The compound is difficult to dissolve, even in organic solvents.

  • Solution 1: Use Physical Dissolution Aids. Gentle warming and agitation can significantly increase the rate of dissolution.

    • Warming: Briefly warm the solution to 37°C in a water bath.[9]

    • Sonication: Use an ultrasonic bath to break up compound aggregates.

    • Vortexing: Vigorous mixing can help disperse the compound.

  • Solution 2: Select an Appropriate Solvent. If the initial solvent choice is ineffective, refer to the qualitative solubility table below to select a stronger solvent. DMSO is generally the most effective choice for highly hydrophobic molecules.

Problem: The compound precipitates from the aqueous working solution during my experiment.

  • Solution 1: Optimize the Co-Solvent Concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible, typically well below 1%, to minimize both precipitation and potential solvent-induced artifacts in biological assays. Prepare intermediate dilutions in your aqueous buffer rather than adding a very small volume of high-concentration stock directly to a large volume of media.

  • Solution 2: Use Surfactants (for acellular assays). For in vitro assays that do not involve live cells, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain the compound's solubility.

  • Solution 3: Consider Advanced Formulation Strategies. For persistent solubility issues, especially for in vivo studies, more advanced formulation techniques may be necessary. These include using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes or developing nanoparticle suspensions. These methods typically require specialized formulation expertise.

Data Presentation

Table 1: Qualitative Solubility of this compound

Disclaimer: This table is based on the predicted properties of the molecule and the known solubility of structurally related compounds.[7][8] It is intended as a starting guide for solvent screening. Empirical testing is required to determine quantitative solubility.

SolventTypeRecommendation
Dimethyl Sulfoxide (DMSO)Polar AproticHighly Recommended for preparing high-concentration stock solutions.
N,N-Dimethylformamide (DMF)Polar AproticRecommended as an alternative to DMSO for stock solutions.
Ethanol / MethanolPolar ProticMay be effective for lower concentration solutions. The related 7-methylindole is slightly soluble in methanol.[7]
AcetonePolar AproticMay be effective , but its high volatility can be problematic.
Chloroform / DCMNonpolarPossibly effective , but generally not compatible with aqueous or cell-based assays.
Water / Aqueous BuffersPolar ProticNot Recommended for initial dissolution. Expected to have negligible solubility.[7][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder in a suitable microcentrifuge tube or vial. (Molecular Weight can be calculated from its formula C10H8N2S).

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L)

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes or warm it briefly to 37°C.[9] Visually inspect to ensure no solid particles remain.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.

Protocol 2: Serial Dilution for Cell-Based Assays

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilution: Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of sterile, pre-warmed cell culture medium. This creates a 1 mM (100X) solution with 10% DMSO. Vortex gently immediately after adding the stock to prevent precipitation.

  • Prepare Final Working Solution: Prepare the final working concentration by further diluting the 1 mM intermediate solution into the final volume of cell culture medium. For example, to achieve a 10 µM final concentration, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium (a 1:100 dilution). This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.

  • Apply to Cells: Immediately add the final working solution to your cells to prevent the compound from precipitating over time.

Visualizations

Experimental & Logical Workflows

G Solubility Troubleshooting Workflow start Start: Weigh Compound add_dmso Add recommended volume of DMSO for stock solution start->add_dmso dissolved_q Is the compound fully dissolved? add_dmso->dissolved_q agitate Apply physical aids: - Vortex - Sonicate - Warm to 37°C dissolved_q->agitate No stock_ok Stock Solution Ready (Store at -20°C / -80°C) dissolved_q->stock_ok Yes agitate->dissolved_q dilute Dilute stock into aqueous medium stock_ok->dilute precipitate_q Does it precipitate? dilute->precipitate_q experiment_ok Working Solution Ready (Use Immediately) precipitate_q->experiment_ok No troubleshoot Troubleshoot Dilution: - Use serial dilution - Lower final DMSO % - Add dropwise with vortexing precipitate_q->troubleshoot Yes troubleshoot->dilute fail Consider advanced formulation (e.g., cyclodextrins) troubleshoot->fail

Caption: Decision tree for dissolving this compound.

Potential Signaling Pathway

Disclaimer: The following diagram illustrates a signaling pathway known to be targeted by various indole derivatives in cancer research.[3][4] A related compound, 7-Methyl-indole ethyl isothiocyanate, has been shown to induce apoptosis via Reactive Oxygen Species (ROS).[10] This pathway's relevance to this compound specifically requires experimental validation.

G Potential Target Pathway for Indole Derivatives cluster_survival Pro-Survival Pathway cluster_apoptosis Pro-Apoptosis Pathway compound This compound (Hypothesized) ros ↑ Reactive Oxygen Species (ROS) compound->ros induces pi3k PI3K compound->pi3k inhibits? mito Mitochondrial Stress ros->mito caspase Caspase Activation mito->caspase akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 activates bcl2->caspase inhibits apoptosis Apoptosis (Cell Death) caspase->apoptosis

References

Technical Support Center: Thiocyanation of 7-Methylindole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the thiocyanation of 7-methylindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the thiocyanation of 7-methylindole?

The thiocyanation of 7-methylindole is an electrophilic aromatic substitution reaction. Due to the electronic properties of the indole ring, the reaction is highly regioselective, and the primary product expected is 3-thiocyanato-7-methylindole . The C-3 position of the indole nucleus is the most nucleophilic and therefore the most susceptible to electrophilic attack.

Q2: What are the potential side reactions to be aware of during the thiocyanation of 7-methylindole?

While the reaction is generally selective for the C-3 position, several side reactions can occur, leading to the formation of impurities. These can include:

  • Di-thiocyanation: Although less common for indoles compared to pyrroles, under harsh reaction conditions or with an excess of the thiocyanating agent, a second thiocyanate group may be introduced onto the indole ring.

  • Substitution at other positions: If the C-3 position is sterically hindered or if the reaction conditions are not optimal, minor substitution at other positions, such as the C-2 position, may be observed.

  • Polymerization: Indoles are sensitive to strong acidic conditions and can undergo acid-catalyzed polymerization, leading to the formation of dark, insoluble materials and reducing the yield of the desired product.[1][2]

  • Oxidation of the indole ring: The use of strong oxidizing agents to generate the electrophilic thiocyanating species can sometimes lead to the oxidation of the electron-rich indole ring, resulting in undesired byproducts.

Q3: How does the 7-methyl group influence the reaction?

The methyl group at the 7-position is an electron-donating group, which further activates the indole ring towards electrophilic substitution. This generally leads to a faster reaction rate compared to unsubstituted indole. However, it does not significantly alter the regioselectivity, with the C-3 position remaining the primary site of attack.

Q4: I am observing a dark, tar-like substance in my reaction mixture. What could be the cause and how can I prevent it?

The formation of a dark, insoluble tar is a common issue in indole chemistry and is typically due to acid-catalyzed polymerization.[1][2] To mitigate this:

  • Control the acidity: Use milder reaction conditions with careful control of the pH. If a strong acid is required to generate the electrophile, consider adding it slowly at a low temperature.

  • Use a heterogeneous catalyst: Employing a solid acid catalyst that can be easily filtered off may reduce the extent of polymerization in the bulk solution.

  • Keep reaction times short: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed to minimize the time the product is exposed to acidic conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the thiocyanation of 7-methylindole.

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired product 1. Inactive thiocyanating agent. 2. Insufficient activation of the thiocyanate source. 3. Decomposition of the starting material or product.1. Use a freshly prepared or commercially available thiocyanating reagent of high purity. 2. Ensure the proper stoichiometric amount and type of activating agent (e.g., oxidant, Lewis acid) is used. Optimize the reaction temperature and time for the activation step. 3. As mentioned in the FAQs, avoid overly harsh acidic conditions and prolonged reaction times. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of multiple spots on TLC, indicating a mixture of products 1. Non-selective reaction conditions leading to substitution at other positions. 2. Formation of di-thiocyanated byproducts.1. Optimize the reaction temperature; lower temperatures often favor higher selectivity. Screen different solvents to find the optimal medium for the desired regioselectivity. 2. Use a stoichiometric amount of the thiocyanating agent relative to the 7-methylindole. Adding the thiocyanating agent portion-wise can also help to control the reaction and minimize over-substitution.
Difficulty in purifying the product 1. Co-elution of the product with starting material or byproducts during column chromatography. 2. The product is unstable on silica gel.1. Experiment with different solvent systems for column chromatography to achieve better separation. Consider using a different stationary phase, such as alumina. 2. If instability on silica is suspected, minimize the time the product is on the column. Alternatively, consider purification by recrystallization if the product is a solid.
Product identity confirmation issues Inconsistent or unexpected spectroscopic data (NMR, MS).1. NMR Analysis: Compare the obtained 1H and 13C NMR spectra with the expected shifts for 3-thiocyanato-7-methylindole. The proton at the C-2 position should appear as a singlet, and the aromatic protons should show a characteristic splitting pattern for a 1,2,3-trisubstituted benzene ring. 2. Mass Spectrometry: Confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak corresponding to the formula C10H8N2S.

Experimental Protocols

Below are detailed methodologies for two common approaches to the thiocyanation of 7-methylindole.

Method 1: Mechanochemical Synthesis

This method offers a solvent-free and often faster alternative to traditional solution-phase reactions.

Procedure: [1]

  • To a 5 mL stainless steel milling jar, add 7-methylindole (1 mmol), sodium thiocyanate (NaSCN, 1.1 mmol), and N-chlorosuccinimide (NCS, 1 mmol).

  • Add approximately 300 mg of silica gel (60-120 mesh) as a grinding auxiliary.

  • Place a 10 mm stainless steel ball into the jar.

  • Mill the mixture in a mixer mill at a frequency of 30 Hz for 15-20 minutes.

  • Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to afford 3-thiocyanato-7-methylindole.

Quantitative Data:

SubstrateProductYield (%)
7-Methylindole3-Thiocyanato-7-methylindole~85%[1]
Method 2: Photochemical Synthesis

This method utilizes visible light to promote the thiocyanation reaction under mild conditions.

General Procedure: [3]

  • In a reaction vessel, dissolve 7-methylindole (1 equiv.) and a thiocyanate source (e.g., potassium thiocyanate, KSCN, 3 equiv.) in a suitable solvent mixture (e.g., water:acetonitrile, 4:1).

  • Add a persulfate salt (e.g., potassium persulfate, K2S2O8, 1.5 equiv.) to the solution.

  • Irradiate the reaction mixture with a visible light source (e.g., violet LEDs) at room temperature with stirring.

  • Monitor the reaction by TLC.

  • After completion, extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Relationship: Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Yield cause1 Inactive Reagent start->cause1 cause2 Insufficient Activation start->cause2 cause3 Decomposition start->cause3 solution1 Use Fresh/Pure Reagent cause1->solution1 solution2 Optimize Activator/Conditions cause2->solution2 solution3 Use Milder Conditions/Inert Atmosphere cause3->solution3

Caption: Troubleshooting workflow for addressing low product yield.

Experimental Workflow: Mechanochemical Thiocyanation

mechanochemical_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 7-Methylindole, NaSCN, NCS, and Silica Gel milling Mill at 30 Hz for 15-20 min reagents->milling tlc Monitor by TLC milling->tlc purification Column Chromatography tlc->purification product 3-Thiocyanato-7-methylindole purification->product

Caption: Step-by-step workflow for the mechanochemical synthesis.

References

Optimizing reaction conditions for 7-Methyl-3-thiocyanato-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 7-Methyl-3-thiocyanato-1H-indole

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the thiocyanation of indoles, and which is most suitable for 7-methylindole?

A1: Several methods exist for the thiocyanation of indoles, including those utilizing electrophilic thiocyanating agents, mechanochemical synthesis, and photocatalysis. For 7-methylindole, a common and effective approach involves the use of N-chlorosuccinimide (NCS) and a thiocyanate salt like sodium thiocyanate (NaSCN) or ammonium thiocyanate (NH4SCN).[1][2] This method allows for the in situ generation of the electrophilic thiocyanating agent.[1] Mechanochemical methods, which are solvent-free, also show high efficiency and can be a greener alternative.[1][3]

Q2: I am observing low yields of the desired this compound. What are the potential causes and solutions?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction time may be insufficient. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal temperature: The reaction may require specific temperature control. While many protocols proceed at room temperature, some may benefit from cooling to prevent side reactions or gentle heating to drive the reaction to completion.

  • Reagent stoichiometry: The molar ratio of 7-methylindole to the thiocyanating agent is critical. An excess of the thiocyanating reagent can sometimes lead to the formation of di-substituted or other side products. Optimization of the stoichiometry is recommended.

  • Moisture: The presence of water can affect the reactivity of the electrophilic thiocyanating species. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can improve yields.

Q3: My reaction is producing a complex mixture of products, making purification difficult. How can I improve the selectivity for the 3-thiocyanato position?

A3: The C-3 position of the indole ring is the most nucleophilic and is generally favored for electrophilic substitution.[4] However, side reactions can occur. To enhance C-3 selectivity:

  • Choice of thiocyanating agent: Using a milder electrophilic thiocyanating agent can improve selectivity. The in situ generation from NCS and NaSCN is often a good choice.[1]

  • Reaction conditions: Lowering the reaction temperature can help minimize the formation of undesired isomers and byproducts.

  • Solvent effects: The choice of solvent can influence the regioselectivity. Acetonitrile and methanol are commonly used solvents.[5][6]

Q4: What are the typical side products I should be aware of during the synthesis of this compound?

A4: Potential side products include:

  • Di-thiocyanated indoles: If a large excess of the thiocyanating agent is used or if the reaction is left for too long, substitution at other positions on the indole ring can occur.

  • Oxidized products: The indole ring can be susceptible to oxidation, especially under harsh reaction conditions.

  • Polymerization: Indoles can polymerize under strongly acidic conditions. While most thiocyanation reactions are not performed in strong acids, this is a potential side reaction to be aware of.[3]

Q5: What is the recommended method for purifying the final product?

A5: Column chromatography is the most common method for purifying 3-thiocyanatoindoles.[1] A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The exact ratio of the solvents should be determined by TLC analysis to achieve good separation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
No reaction or very low conversion - Inactive reagents- Incorrect reaction temperature- Insufficient reaction time- Check the purity and activity of NCS and the thiocyanate salt.- Optimize the reaction temperature. Try running the reaction at room temperature first, then gently heat if no conversion is observed.- Monitor the reaction by TLC over a longer period.
Formation of multiple spots on TLC, indicating a mixture of products - Reaction temperature is too high- Incorrect stoichiometry of reagents- Presence of impurities in the starting material- Run the reaction at a lower temperature (e.g., 0 °C).- Carefully control the molar ratios of the reactants. Start with a 1:1.1 ratio of 7-methylindole to NCS/NaSCN.[1]- Ensure the purity of the starting 7-methylindole.
Product decomposes during purification - Sensitivity of the thiocyanate group- Acidic silica gel- Avoid prolonged exposure to heat and light during purification.- Use neutral silica gel for column chromatography or wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine in hexane) before packing the column.
Difficulty in removing the solvent after reaction - Use of a high-boiling point solvent- If possible, use a lower-boiling point solvent like acetonitrile or dichloromethane.- If a high-boiling point solvent is necessary, use a rotary evaporator under high vacuum.
The isolated product is an oil instead of a solid - Presence of residual solvent or impurities- Ensure complete removal of the solvent under high vacuum.- Re-purify the product by column chromatography.- Attempt to crystallize the product from a suitable solvent system.

Experimental Protocols

Method 1: Synthesis using N-Chlorosuccinimide and Sodium Thiocyanate

This protocol is adapted from procedures for the thiocyanation of indoles.[1]

Materials:

  • 7-Methyl-1H-indole

  • N-Chlorosuccinimide (NCS)

  • Sodium thiocyanate (NaSCN)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 7-Methyl-1H-indole (1.0 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add N-Chlorosuccinimide (1.1 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add sodium thiocyanate (1.2 mmol) in one portion.

  • Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.

Quantitative Data Summary (Literature-based for similar indoles)

Reagent SystemSolventTemperature (°C)Time (h)Yield (%)Reference
NCS / NaSCNAcetonitrileRoom Temp.1-385-95Adapted from[1]
NCS / NH4SCNMethanolRoom Temp.2-480-90Adapted from[6]
(SCN)2 (in situ)Dichloromethane0 to RT1-275-85General Method

Visualizations

Reaction_Pathway 7-Methyl-1H-indole 7-Methyl-1H-indole This compound This compound 7-Methyl-1H-indole->this compound Electrophilic Substitution NCS + NaSCN NCS + NaSCN Electrophilic Thiocyanating Agent Electrophilic Thiocyanating Agent NCS + NaSCN->Electrophilic Thiocyanating Agent In situ generation Electrophilic Thiocyanating Agent->this compound

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_start Start cluster_checks Troubleshooting Steps cluster_outcome Outcome Start Low Yield or No Product Reagents Check Reagent Purity and Stoichiometry Start->Reagents Conditions Optimize Temperature and Reaction Time Reagents->Conditions Purification Review Purification Technique Conditions->Purification Success Improved Yield Purification->Success

Caption: A logical workflow for troubleshooting low product yield.

Experimental_Workflow A 1. Dissolve 7-Methylindole in Anhydrous Acetonitrile B 2. Add NCS and stir A->B C 3. Add NaSCN B->C D 4. Monitor by TLC C->D E 5. Quench Reaction D->E Reaction Complete F 6. Extraction E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

References

Technical Support Center: Purification of 7-Methyl-3-thiocyanato-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 7-Methyl-3-thiocyanato-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for this compound?

A1: The most common and effective purification techniques for indole derivatives like this compound are recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A2: Common impurities may include unreacted 7-methyl-1H-indole, the thiocyanating reagent (e.g., ammonium thiocyanate), and potentially over-reacted or side-products such as di-substituted indoles or isothiocyanate isomers.[1] Substituted indoles are common impurities in indole preparations.[1]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is particularly effective for quantifying purity.

Troubleshooting Guides

Recrystallization

Problem: My compound will not crystallize.

  • Possible Cause: The solvent may not be appropriate, or the solution may not be sufficiently saturated.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with different solvent systems. Good starting points for indole derivatives include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[2]

    • Increase Saturation: Slowly evaporate some of the solvent to increase the concentration of the compound.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

    • Lower Temperature: Cool the solution slowly to a lower temperature (e.g., in a refrigerator or freezer).

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is too high, or the solution is cooling too rapidly. Impurities can also sometimes prevent crystallization.

  • Troubleshooting Steps:

    • Use a Lower-Boiling Solvent: Select a solvent with a lower boiling point.

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in a colder environment.

    • Dilute the Solution: Add a small amount of fresh, hot solvent to the oiled-out mixture and try to redissolve it, then cool slowly again.

    • Pre-purification: If impurities are suspected, consider a preliminary purification step like a quick filtration through a silica plug.

Column Chromatography

Problem: My compound is not moving off the baseline of the column.

  • Possible Cause: The solvent system is not polar enough.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For polar compounds, consider starting with 100% ethyl acetate or a 5% methanol/dichloromethane mixture.[3]

    • TLC Analysis First: Always determine an appropriate solvent system using Thin-Layer Chromatography (TLC) before running a column. Aim for an Rf value of around 0.2-0.3 for your target compound.

Problem: All my compounds are coming off the column at the same time.

  • Possible Cause: The solvent system is too polar.

  • Troubleshooting Steps:

    • Decrease Solvent Polarity: Reduce the percentage of the polar solvent in your mobile phase. For nonpolar compounds, start with systems like 5% ethyl acetate/hexane.[3]

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to elute compounds with different polarities sequentially.

Problem: I see streaking or tailing of my compound on the column/TLC.

  • Possible Cause: The compound may be acidic or basic, interacting strongly with the silica gel. The compound might also be degrading on the silica.

  • Troubleshooting Steps:

    • Add a Modifier: For amine-containing compounds, which can be basic, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape.[3][4]

    • Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel if your compound is acid-sensitive.[5]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, a mixture of ethanol and water is a good starting point for the recrystallization of indole derivatives.

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the saturation point).

  • Cooling: Allow the flask to cool slowly to room temperature. Subsequently, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Selection: Use TLC to determine the optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. For a compound of moderate polarity, a ratio of 70:30 hexane:ethyl acetate might be appropriate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow it to pack evenly without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen mobile phase. If a gradient elution is needed, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: HPLC Analysis of this compound
  • Column: A reverse-phase C18 column is a common choice for indole derivatives.

  • Mobile Phase: A gradient elution with acetonitrile and water, often with a small amount of formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape.

  • Example Gradient:

    • Start with 10% acetonitrile / 90% water (0.1% formic acid).

    • Ramp to 90% acetonitrile / 10% water (0.1% formic acid) over 15-20 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5-10 minutes before the next injection.

  • Flow Rate: Typically 1 mL/min.

  • Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., around 220 nm or 280 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like methanol or acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.

Quantitative Data Summary

Purification TechniqueParameterTypical Value/RangeNotes
Recrystallization Purity>99%Can be highly effective if impurities have significantly different solubility profiles.
Yield50-80%Yield can be lower due to the solubility of the compound in the mother liquor.
Column Chromatography Purity95-99%Dependent on the separation of impurities on TLC.
Yield70-95%Generally higher yields than recrystallization if optimized.
Preparative HPLC Purity>99.5%Capable of achieving very high purity.
Yield40-70%Yields can be lower due to the smaller scale and potential for sample loss.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis 7-Methyl-1H-indole 7-Methyl-1H-indole Reaction Reaction 7-Methyl-1H-indole->Reaction Thiocyanating_Reagent Thiocyanating_Reagent Thiocyanating_Reagent->Reaction Crude_Product Crude_Product Reaction->Crude_Product Purification_Method Choose Method Crude_Product->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Column_Chromatography Column_Chromatography Purification_Method->Column_Chromatography HPLC HPLC Purification_Method->HPLC Pure_Product Pure_Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product HPLC->Pure_Product Purity_Analysis Purity_Analysis Pure_Product->Purity_Analysis Characterization Characterization Pure_Product->Characterization

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_yes_tlc cluster_rf_ok cluster_no_streaking cluster_yes_streaking cluster_rf_not_ok cluster_no_tlc start Poor Separation in Column Chromatography check_tlc Was TLC performed to determine solvent system? start->check_tlc rf_value Is the Rf of the target compound ~0.2-0.3? check_tlc->rf_value Yes perform_tlc Perform TLC analysis to find a suitable solvent system before running the column. check_tlc->perform_tlc No streaking Is there streaking or tailing? rf_value->streaking Yes adjust_polarity Adjust solvent polarity based on Rf. If Rf is too high, decrease polarity. If Rf is too low, increase polarity. rf_value->adjust_polarity No overloading Column may be overloaded. Reduce sample amount. streaking->overloading No add_modifier Add modifier to mobile phase (e.g., 0.1% triethylamine for basic compounds). streaking->add_modifier change_stationary_phase Consider using a different stationary phase (e.g., alumina). streaking->change_stationary_phase

Caption: Troubleshooting workflow for column chromatography purification.

References

Enhancing the stability of 7-Methyl-3-thiocyanato-1H-indole in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 7-Methyl-3-thiocyanato-1H-indole in solution. The information is based on the general chemical properties of indole and thiocyanate moieties.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow/brown). What is causing this?

A1: Discoloration is a common indicator of degradation. The indole ring is electron-rich and susceptible to oxidation, which can lead to the formation of colored byproducts.[1] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Q2: I'm observing a loss of potency or activity of my compound in solution over time. How can I prevent this?

A2: Loss of activity is likely due to the chemical degradation of this compound. The primary degradation pathways for this molecule are likely the oxidation of the indole nucleus and hydrolysis or isomerization of the thiocyanate group.[1][2] To mitigate this, consider the following:

  • Storage Conditions: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and use them promptly.

  • Solvent Choice: Use high-purity, degassed solvents. Protic solvents may facilitate the hydrolysis of the thiocyanate group.

  • pH Control: Maintain the pH of your solution within a stable range (typically neutral to slightly acidic). Extreme pH values can catalyze degradation.

  • Light Protection: Protect your solutions from light by using amber vials or covering the containers with aluminum foil, as indole derivatives can be photolabile.[3][4]

  • Inert Atmosphere: For long-term storage or sensitive experiments, blanketing the solution with an inert gas like argon or nitrogen can prevent oxidation.

Q3: My compound is precipitating out of solution. What should I do?

A3: Precipitation can occur due to low solubility or degradation into less soluble products. First, confirm the solubility of your compound in the chosen solvent system. If solubility is not the issue, precipitation may indicate that the compound is degrading. Analyze the precipitate to identify if it is the parent compound or a degradant. Consider using a co-solvent or a different buffer system to improve solubility and stability.

Q4: What are the likely degradation products of this compound?

A4: While specific data for this compound is limited, based on the chemistry of its functional groups, likely degradation products include:

  • Oxidation Products: Oxidation of the indole ring can lead to the formation of oxindole and isatin derivatives.[1][5][6]

  • Hydrolysis Products: The thiocyanate group can hydrolyze to form a thiocarbamate or, under certain conditions, release cyanide.[2]

  • Isomerization: The thiocyanate group may isomerize to the more stable isothiocyanate.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of compound as confirmed by HPLC Oxidative degradation1. Prepare solutions using degassed solvents. 2. Add an antioxidant (e.g., BHT, Vitamin E) at a low concentration (test for compatibility).[7] 3. Work under an inert atmosphere (N₂ or Ar).
Photodegradation1. Protect solutions from light at all times using amber vials or foil.[3][4] 2. Use a yellow light filter in the laboratory.[3]
Unstable pH1. Buffer the solution to a neutral or slightly acidic pH. 2. Avoid highly acidic or basic conditions.
Appearance of new peaks in chromatogram Formation of degradation products1. Conduct a forced degradation study to identify potential degradants. 2. Use LC-MS to identify the mass of the new peaks and propose structures.
Inconsistent experimental results Instability of working solutions1. Prepare fresh working solutions for each experiment from a frozen stock. 2. Minimize the time working solutions are kept at room temperature.
Solution pH changes over time Degradation to acidic or basic byproducts1. Use a buffer with sufficient capacity to maintain the pH. Plain, unbuffered solutions of thiocyanates can become acidic upon exposure to light and air.[8]

Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
Condition Time % Degradation Major Degradation Products Identified (Hypothetical)
0.1 M HCl, 60°C24h15%Hydrolysis of thiocyanate, potential indole ring degradation
0.1 M NaOH, 60°C24h25%Isomerization to isothiocyanate, indole ring opening
10% H₂O₂, RT24h40%7-Methyl-1H-indol-2(3H)-one (Oxindole derivative)
Heat, 80°C (solid)72h<5%Minor oxidative products
Light (ICH Q1B)24h30%Various photolytic products, colored solution

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing an HPLC method to monitor the stability of this compound.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid or Trifluoroacetic acid (TFA) in water.

    • Solvent B: Acetonitrile or Methanol.

    • Begin with a gradient elution (e.g., 5% to 95% B over 20 minutes) to separate the parent compound from potential degradants.[9][10]

  • Detection: Use a UV detector. Scan for the optimal wavelength; for indoles, this is often around 220-280 nm.[9]

  • Flow Rate and Temperature: Start with a flow rate of 1.0 mL/min and a column temperature of 30°C.

  • Optimization: Adjust the gradient, mobile phase composition, and flow rate to achieve good resolution (>2) between the parent peak and any degradation peaks.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to establish the degradation pathways and validate the stability-indicating nature of the analytical method.[11][12]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Take samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Sample and neutralize as above.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-10%) and keep it at room temperature.[13] Sample at various time points.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C). Sample the solution at various time points.

  • Photolytic Degradation: Expose a solution of the compound to a light source as specified in ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[13]

Mandatory Visualizations

cluster_degradation Potential Degradation Pathways Compound This compound Oxidation Oxidation (O₂, light) Compound->Oxidation O₂/light Hydrolysis Hydrolysis (H₂O, pH) Compound->Hydrolysis H₂O Isomerization Isomerization Compound->Isomerization Oxindole Oxindole Derivative Oxidation->Oxindole Thiocarbamate Thiocarbamate Hydrolysis->Thiocarbamate Isothiocyanate Isothiocyanate Derivative Isomerization->Isothiocyanate

Caption: Potential degradation pathways for this compound.

cluster_workflow Stability Study Workflow start Develop & Validate Stability-Indicating Method (HPLC) stress Perform Forced Degradation Study start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation (H₂O₂) stress->oxidation heat Thermal Stress stress->heat light Photolytic Stress stress->light analysis Analyze Samples by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis identify Identify Degradants & Pathways analysis->identify stabilize Develop Stabilized Formulation identify->stabilize

Caption: General workflow for a forced degradation and stability study.

References

Technical Support Center: Investigating 7-Methyl-3-thiocyanato-1H-indole and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 7-Methyl-3-thiocyanato-1H-indole and other novel indole thiocyanate compounds. The focus is on strategies to characterize the compound's activity and proactively identify and minimize potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for indole thiocyanate compounds?

A1: The indole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.[1][2][3] The thiocyanate (-SCN) group can also contribute to the compound's activity. Thiocyanate is a pseudohalide that can be oxidized by peroxidases to produce hypothiocyanous acid (HOSCN), a reactive species that can modulate cellular redox pathways.[4][5] Therefore, the mechanism of action for a compound like this compound could involve both direct inhibition of a protein target and modulation of cellular signaling through redox-sensitive pathways.

Q2: Why is it critical to assess off-target effects for a novel indole thiocyanate compound early in development?

A2: Due to the promiscuous nature of the indole scaffold, there is a significant probability that these compounds will bind to multiple targets.[1][6] Undesired off-target interactions can lead to misleading experimental results, cellular toxicity, and potential side effects in a therapeutic context.[7][8] Early and comprehensive off-target profiling is essential to ensure that the observed biological effects are due to the intended mechanism of action and to guide medicinal chemistry efforts to improve selectivity.

Q3: What are some common off-target liabilities for indole-based compounds?

A3: Common off-target liabilities for indole-based compounds include inhibition of various kinases beyond the intended target, interaction with GPCRs, and inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[3][8] Given the thiocyanate moiety, it is also advisable to consider potential interactions with proteins involved in redox regulation.

Troubleshooting Guide

Q: My compound shows potent cytotoxicity in multiple, unrelated cancer cell lines. How can I determine if this is due to a specific on-target effect or a general off-target toxicity?

A: Broad cytotoxicity can be a sign of off-target effects or a non-specific mechanism of cell death. To dissect this, consider the following steps:

  • Target Engagement Assay: First, confirm that your compound is engaging its intended target in the cells at the concentrations where you observe cytotoxicity. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[9][10][11] If there is no target engagement at cytotoxic concentrations, the observed effect is likely off-target.

  • Profiling: Screen the compound against a panel of common off-target liabilities, such as a broad kinase panel and a safety panel that includes receptors like hERG.[8][12]

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of your compound. If the cytotoxicity tracks with the on-target potency, it is more likely to be an on-target effect. If the cytotoxicity remains high even with analogs that are weak against your primary target, it points to an off-target effect.

  • Mechanism of Death Analysis: Investigate the mode of cell death (e.g., apoptosis, necrosis, autophagy). A non-specific mechanism, such as membrane disruption, might suggest general toxicity.

Q: I am seeing inconsistent IC50 values for my compound in different assays (e.g., biochemical vs. cellular). What could be the cause?

A: Discrepancies between biochemical and cellular IC50 values are common and can be informative:

  • Cell Permeability: The compound may have poor cell permeability, resulting in a lower apparent potency in cellular assays.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, reducing its intracellular concentration.

  • Plasma Protein Binding: In cellular assays, the compound can bind to proteins in the cell culture medium, reducing the free concentration available to interact with the target.

  • Metabolism: The compound may be metabolized by the cells into a more or less active form.

  • Assay Conditions: Differences in assay conditions (e.g., ATP concentration in kinase assays) can significantly impact IC50 values.[13][14] It is crucial to document and consider these parameters when comparing results.

Q: My kinase profiling results show that my compound inhibits several kinases with similar potency. What are my next steps?

A: This indicates that your compound is not selective. The next steps depend on your goals:

  • Medicinal Chemistry: If you require a selective tool compound, medicinal chemistry efforts will be needed to improve selectivity. This can involve modifying the compound's structure to exploit subtle differences in the ATP-binding pockets of the target kinases.[7][15]

  • Polypharmacology: If the multiple targets are relevant to the disease of interest, you may have a promising multi-targeted agent. In this case, you will need to validate that the compound engages each of these targets in cells and that the inhibition of these targets contributes to the desired phenotype.

  • Prioritization: If you need to choose a lead compound for further development, prioritize the one with the best balance of on-target potency and selectivity against key off-targets.

Quantitative Data

The following table summarizes representative cytotoxicity data for a series of 3-thiocyanato-1H-indole derivatives against various human cancer cell lines. This data is provided for context on the potential potency of this class of compounds. The specific activity of this compound may vary.

Compound ClassCell LineIC50 (µM)Reference
3-Thiocyanato-1H-indolesHL60 (Leukemia)0.63 - 5.63[4]
3-Thiocyanato-1H-indolesMCF-7 (Breast Cancer)>6[16]
Trisindoline (indole derivative)MCF-7 (Breast Cancer)2.059[7]

Experimental Protocols

Kinase Selectivity Profiling

This protocol describes a general method for assessing the selectivity of a compound against a panel of protein kinases using a luminescence-based assay that measures ATP consumption.

Materials:

  • Kinase panel (e.g., a commercial panel from a vendor like Promega or Reaction Biology)

  • Substrates for each kinase

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Test compound (dissolved in DMSO)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate reader capable of measuring luminescence

Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A common screening concentration is 1 µM.

  • Kinase Reaction Setup: a. In a 384-well plate, add 2.5 µL of each kinase to its respective well. b. Add 2.5 µL of a mixture containing the appropriate substrate and ATP to each well. c. Add 0.5 µL of the test compound dilution or DMSO (for positive and negative controls) to the appropriate wells. d. Incubate the plate at room temperature for 1 hour.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for the test compound relative to the controls. b. For any kinases that show significant inhibition (e.g., >50%), perform a dose-response experiment to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to confirm target engagement of a compound in intact cells by measuring changes in the thermal stability of the target protein.

Materials:

  • Cultured cells that express the target protein

  • Cell culture medium

  • Test compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or a thermal cycler

  • Apparatus for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Methodology:

  • Cell Treatment: a. Seed cells in culture plates and grow to ~80% confluency. b. Treat the cells with the test compound at the desired concentration or with DMSO (vehicle control) for 1-2 hours.

  • Heat Treatment: a. Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thawing or by adding lysis buffer. b. Centrifuge the lysates at high speed to pellet the precipitated proteins. c. Collect the supernatant (containing the soluble protein fraction) and determine the protein concentration.

  • Western Blotting: a. Normalize the protein concentration for all samples. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody. d. Visualize the protein bands using a chemiluminescence substrate.

  • Data Analysis: a. Quantify the band intensities for each temperature point. b. Plot the band intensity versus temperature for both the compound-treated and vehicle-treated samples. c. A shift in the melting curve to a higher temperature in the compound-treated sample indicates that the compound is binding to and stabilizing the target protein.

Visualizations

experimental_workflow cluster_0 Initial Characterization cluster_1 Off-Target Profiling cluster_2 Cellular Target Engagement cluster_3 Data Analysis & Decision start Novel Indole Thiocyanate Compound biochem_assay Biochemical Assay (On-Target Potency) start->biochem_assay cell_assay Cell-Based Assay (Cellular Potency) start->cell_assay kinase_panel Kinase Panel Screen (>200 Kinases) biochem_assay->kinase_panel safety_panel Safety Panel Screen (GPCRs, hERG, etc.) cell_assay->safety_panel cetsa Cellular Thermal Shift Assay (CETSA) cell_assay->cetsa analysis Analyze Potency, Selectivity & Engagement kinase_panel->analysis safety_panel->analysis cetsa->analysis decision Decision: Proceed, Optimize, or Stop analysis->decision troubleshooting_tree q1 Unexpected Phenotype or Broad Cytotoxicity Observed q2 Is On-Target Potency Correlated with Phenotype? q1->q2 Start Here q3 Is Target Engaged in Cells at Active Conc.? q2->q3 Yes a2 Investigate Off-Target Effects: - Kinase/Safety Panels - Chemoproteomics q2->a2 No a1 High Likelihood of On-Target Effect q3->a1 Yes a3 Possible Non-Specific Toxicity or Off-Target Effect q3->a3 No signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways compound 7-Methyl-3-thiocyanato- 1H-indole target_kinase Target Kinase (e.g., PI3K) compound->target_kinase off_target_kinase Off-Target Kinase (e.g., Src) compound->off_target_kinase ros Peroxidases compound->ros downstream_on Downstream Effector (e.g., Akt) target_kinase->downstream_on inhibits phenotype_on Desired Phenotype (e.g., Apoptosis) downstream_on->phenotype_on leads to downstream_off Unintended Signaling off_target_kinase->downstream_off inhibits phenotype_off Side Effects downstream_off->phenotype_off redox Redox Imbalance (ROS Production) ros->redox oxidizes stress_response Cellular Stress redox->stress_response stress_response->phenotype_off

References

Technical Support Center: Synthesis of 7-Methyl-3-thiocyanato-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis and scale-up of 7-Methyl-3-thiocyanato-1H-indole. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for the synthesis of this compound?

A1: The most prevalent method for synthesizing 3-thiocyanatoindoles is through electrophilic thiocyanation at the C3 position of the indole ring, which is the most nucleophilic site. For scaling up, methods that use readily available, stable, and cost-effective reagents are preferred. A highly effective approach involves the use of a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or sodium thiocyanate (NaSCN), in combination with an N-halosuccinimide, most commonly N-chlorosuccinimide (NCS).[1][2] This combination generates a potent electrophilic thiocyanating agent in situ. Recent advancements in mechanochemistry have also demonstrated solvent-free, scalable methods for this transformation, offering environmental and practical advantages.[1]

Q2: How can I ensure high regioselectivity for the C3 position of 7-methylindole?

A2: The C3 position of the indole nucleus is inherently the most electron-rich and sterically accessible, making it highly favored for electrophilic substitution. For 7-methylindole, C3 thiocyanation is the expected major product. To maximize selectivity:

  • Control Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can minimize the formation of side products by reducing the reaction's kinetic energy, thus favoring the most electronically preferred pathway.

  • Slow Reagent Addition: Adding the electrophilic thiocyanating agent (or its precursors like NCS) portion-wise or as a solution via a dropping funnel can help maintain a low concentration of the electrophile, suppressing over-reaction or substitution at less favored positions.

  • Choice of Solvent: Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally used. The choice can influence reagent solubility and reaction rate, but typically has a minor effect on the regioselectivity of this specific transformation.

Q3: What are the primary safety considerations for this synthesis?

A3: Key safety precautions include:

  • Thiocyanate Salts: While generally stable, thiocyanate salts can release toxic hydrogen cyanide (HCN) gas if exposed to strong acids. Always handle them in a well-ventilated fume hood and avoid acidification of thiocyanate-containing waste streams.

  • N-Chlorosuccinimide (NCS): NCS is a strong oxidizing agent and an irritant. Avoid contact with skin and eyes, and do not mix with combustible materials.

  • Solvents: Use appropriate ventilation and personal protective equipment (PPE) when handling organic solvents.

  • Reaction Exotherms: While typically manageable on a lab scale, be aware of potential exotherms during reagent addition, especially during scale-up. Employ proper cooling and monitoring.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

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impure_product -> analyze_side_products [label=" First "]; analyze_side_products -> optimize_purification [label=" After analysis "];

scale_up_issue -> improve_heat_transfer; scale_up_issue -> modify_mixing; }

Caption: General experimental workflow for the synthesis.

Materials:

  • 7-Methylindole

  • Ammonium Thiocyanate (NH₄SCN)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 7-methylindole (1.0 eq).

  • Dissolve the indole in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Add ammonium thiocyanate (1.2 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Slowly add N-chlorosuccinimide (1.05 eq) in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Once complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NCS.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Presentation: Comparison of Thiocyanation Methods

The following table summarizes data from various reported methods for the thiocyanation of indoles, providing a basis for comparison.

MethodReagentsSolventTimeScaleTypical YieldReference
Standard Solution Phase NCS, NH₄SCNAcetonitrile1-3 hMilligram to Gram85-95%[2][3]
Mechanochemical (Ball Milling) NCS, NaSCN, Silica GelSolvent-Free15-30 minMilligram to Gram90-98%[1]
Ultrasound-Assisted NCS, NH₄SCNHFIP10-20 minMilligram~93%[2]
Photochemical (Visible Light) NH₄SCN, K₂S₂O₈Water/MeCN1-6 hMilligram76-99%[4]

Note: Yields are highly substrate-dependent and may vary for 7-methylindole.

Scale-Up Considerations & Quantitative Adjustments

When scaling the synthesis to >100 g, the following adjustments are recommended:

ParameterLab-Scale (1 g)Pilot-Scale (100 g)Rationale
Reactor 50 mL Round-bottom flask2-5 L Jacketed glass reactorProvides precise temperature control and safer containment.
Stirring Magnetic stir barOverhead mechanical stirrer (e.g., paddle or anchor)Ensures efficient mixing in larger volumes and prevents settling of reagents.
Reagent Addition Manual addition of solidAddition of NCS as a solution/slurry via pump or dropping funnelAllows for controlled addition rate, better heat management, and improved safety.
Solvent Volume ~10 mL (0.1 M)~1-1.5 L (0.1-0.07 M)Slightly more dilute conditions can aid in temperature control during scale-up.
Purification Column ChromatographyRecrystallization or DistillationChromatography is not economically or practically viable for large quantities.

References

Addressing resistance mechanisms to 7-Methyl-3-thiocyanato-1H-indole in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to my indole-based compound. How can I confirm the development of resistance?

A1: The development of drug resistance is typically confirmed by quantifying the shift in the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in the treated cell line compared to the parental, sensitive cell line is a key indicator of resistance. An increase in IC50 of at least 3 to 10-fold is generally considered to represent drug resistance.[1][2]

To confirm resistance, you should perform a cell viability assay (e.g., MTS, WST-1) to determine the IC50 values for both the parental and the suspected resistant cell lines.[1] It is crucial to maintain consistent experimental conditions for both cell lines to ensure a valid comparison.

Q2: What are the common molecular mechanisms that could be responsible for resistance to indole-based anticancer compounds?

A2: While specific mechanisms for 7-Methyl-3-thiocyanato-1H-indole are not documented, general mechanisms of resistance to anticancer drugs, including other indole derivatives, often involve:

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[3] Some isothiocyanates have been reported to inhibit the function of ABC efflux proteins.[4]

  • Target Alteration: Mutations in the drug's molecular target can prevent the drug from binding effectively.

  • Signaling Pathway Alterations: Cancer cells can activate alternative survival pathways to bypass the drug's therapeutic effect. For instance, if a compound induces apoptosis via a specific pathway, cells might upregulate anti-apoptotic proteins (e.g., Bcl-2) or downregulate pro-apoptotic proteins (e.g., Bad).[2][5]

  • Enhanced DNA Damage Repair: If the compound induces DNA damage, resistant cells may upregulate DNA repair mechanisms.[6]

  • Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug response.[6]

Q3: How can I investigate the potential mechanisms of resistance in my cell line?

A3: To investigate resistance mechanisms, a multi-pronged approach is recommended:

  • Gene and Protein Expression Analysis:

    • Western Blotting: Analyze the expression levels of key proteins involved in drug resistance, such as ABC transporters, apoptosis-related proteins (Bcl-2, caspases), and proteins in relevant signaling pathways.[2][5]

    • qRT-PCR: Quantify the mRNA levels of genes encoding these proteins.

  • Genomic and Sequencing Analysis:

    • Sanger Sequencing: Sequence the gene encoding the drug's target to identify potential mutations.

    • Next-Generation Sequencing (NGS): Perform whole-exome or RNA sequencing to identify a broader range of genetic and transcriptional changes in the resistant cells compared to the parental cells.

  • Functional Assays:

    • Efflux Pump Activity Assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123) to determine if drug efflux is increased in resistant cells.

    • Apoptosis Assays (e.g., TUNEL, Annexin V): Confirm if the resistant cells are less susceptible to drug-induced apoptosis.[2][7]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Density Ensure a uniform number of cells is seeded in each well. Perform a cell growth optimization experiment to determine the optimal seeding density where cells are in the logarithmic growth phase throughout the assay.[8][9]
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.[8]
Variation in Drug Preparation Prepare a fresh stock solution of the compound for each experiment. Perform serial dilutions carefully and consistently. Ensure the final solvent concentration (e.g., DMSO) is the same across all wells and does not exceed 1%.[1]
Cell Culture Conditions Maintain consistent cell culture conditions (e.g., media, serum concentration, incubator temperature, CO2 levels). Ensure cells are healthy and in the log growth phase before seeding.[9]
Assay Incubation Time Optimize the incubation time for the viability reagent (e.g., WST-1, MTS) to ensure the signal is within the linear range of detection.[1]
Issue 2: Failure to Generate a Drug-Resistant Cell Line
Potential Cause Troubleshooting Steps
Initial Drug Concentration is Too High Start with a drug concentration around the IC50 of the parental cell line.[1]
Incremental Dose Increase is Too Rapid Increase the drug concentration gradually, allowing the cells to adapt. A 1.5 to 2.0-fold increase at each step is a good starting point. If significant cell death occurs, reduce the fold-increase to 1.1 to 1.5-fold.[1]
Insufficient Time for Resistance to Develop Developing a resistant cell line can take several months. Be patient and continue the stepwise dose escalation.
Cell Line Instability Some cell lines may be genetically unstable and may not develop stable resistance. Consider using a different cell line.
Compound Instability Ensure the compound is stable in the cell culture media over the duration of the exposure.

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cancer Cell Line

This protocol is adapted from established methods for developing drug-resistant cell lines.[1]

  • Determine the initial IC50: Perform a cell viability assay to determine the IC50 of the parental cancer cell line to the indole-based compound.

  • Initial Exposure: Culture the parental cells in media containing the compound at a concentration equal to the IC50.

  • Monitor and Expand: Monitor the cells for signs of cell death. When the surviving cells begin to proliferate and reach about 80% confluency, subculture them.

  • Stepwise Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the drug concentration by 1.5 to 2.0-fold.

  • Repeat and Adapt: Repeat step 4, gradually increasing the drug concentration. If significant cell death occurs, reduce the fold-increase to 1.1 to 1.5-fold.[1]

  • Characterize the Resistant Line: Once the cells can proliferate in a significantly higher drug concentration (e.g., 5-10 times the initial IC50), characterize the new resistant cell line by determining its IC50 and comparing it to the parental line.

  • Cryopreserve: Cryopreserve the resistant cells at different passages to ensure a stable stock.

Protocol 2: Cell Viability Assay (WST-1)

This protocol is based on standard procedures for colorimetric cell viability assays.[1]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of the indole-based compound. Remove the old media from the wells and add 100 µL of fresh media containing the different drug concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).

  • Add WST-1 Reagent: Add 10 µL of WST-1 reagent to each well.

  • Incubate with Reagent: Incubate the plate for 0.5 to 4 hours at 37°C. The incubation time should be optimized for the specific cell line.

  • Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Quantitative Data Summary

Table 1: Reported IC50 Values for 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
ECC-1Endometrial Cancer~2.5 - 10[2]
KLEEndometrial Cancer~2.5 - 10[2]
SKOV-3Ovarian Cancer≤ 5[4][7]
OVCAR-3Ovarian Cancer≤ 5[4][7]
BXPC-3Pancreatic Cancer≤ 5[7]
PC-3Prostate Cancer≤ 5[7]

Table 2: General Guidelines for Interpreting IC50 Fold-Change in Resistance Studies

IC50 Fold-Change (Resistant vs. Parental)InterpretationReference
3 - 10 foldRepresents drug resistance.[1][2]
> 10 foldStrong drug resistance.[2]

Visualizations

G cluster_0 Phase 1: Development cluster_1 Phase 2: Characterization start Parental Cancer Cell Line ic50_initial Determine Initial IC50 start->ic50_initial culture_drug Culture with Drug (at IC50) ic50_initial->culture_drug select_expand Select and Expand Surviving Cells culture_drug->select_expand increase_dose Stepwise Increase in Drug Concentration select_expand->increase_dose increase_dose->select_expand Repeat until stable stable_line Establish Stable Resistant Cell Line increase_dose->stable_line ic50_confirm Confirm IC50 Shift stable_line->ic50_confirm molecular_analysis Molecular Analysis (Western, qPCR, Sequencing) ic50_confirm->molecular_analysis functional_assays Functional Assays (Efflux, Apoptosis) molecular_analysis->functional_assays mechanism_id Identify Resistance Mechanism(s) functional_assays->mechanism_id G cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell indole_sensitive Indole Compound ros_sensitive ↑ ROS Production indole_sensitive->ros_sensitive mito_sensitive Mitochondrial Dysfunction ros_sensitive->mito_sensitive caspase_sensitive Caspase Activation mito_sensitive->caspase_sensitive apoptosis_sensitive Apoptosis caspase_sensitive->apoptosis_sensitive indole_resistant Indole Compound efflux ↑ Drug Efflux (e.g., ABC Transporters) indole_resistant->efflux caspase_resistant Caspase Activation indole_resistant->caspase_resistant Reduced effect efflux->indole_resistant Reduces intracellular concentration bcl2 ↑ Anti-apoptotic Proteins (e.g., Bcl-2) bcl2->caspase_resistant Inhibits survival Cell Survival caspase_resistant->survival G cluster_checks Troubleshooting Steps cluster_solutions start Inconsistent IC50 Results check_seeding Verify Cell Seeding Density and Technique start->check_seeding check_drug Check Drug Dilutions and Solvent Concentration check_seeding->check_drug If consistent solution_seeding Perform cell titration to find optimal density. check_seeding->solution_seeding check_culture Assess Cell Health and Culture Conditions check_drug->check_culture If consistent solution_drug Prepare fresh dilutions for each experiment. check_drug->solution_drug check_assay Optimize Assay Incubation Time check_culture->check_assay If consistent solution_culture Use cells in log phase; maintain consistent media. check_culture->solution_culture check_plate Evaluate for Edge Effects check_assay->check_plate If consistent solution_assay Run a time-course experiment for the reagent. check_assay->solution_assay solution_plate Avoid outer wells or fill with sterile liquid. check_plate->solution_plate end Consistent IC50 Results check_plate->end If consistent

References

Validation & Comparative

A Comparative Analysis of 3-Thiocyanato-1H-Indole Derivatives and Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the anticancer potential of novel 3-thiocyanato-1H-indole compounds in comparison to the established chemotherapeutic agent, doxorubicin.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. One such promising class of molecules is the 3-thiocyanato-1H-indole scaffold. This guide provides a comparative analysis of the anticancer activity of a series of novel 3-thiocyanato-1H-indole derivatives against the widely used chemotherapeutic drug, doxorubicin. Due to the limited availability of specific data on 7-Methyl-3-thiocyanato-1H-indole, this guide will focus on the broader class of 3-thiocyanato-1H-indole derivatives, providing a comprehensive overview of their potential as anticancer agents.

Data Presentation: A Comparative Look at Cytotoxicity

A study involving a series of twenty novel 3-thiocyanato-1H-indoles revealed their antiproliferative activity against four human cancer cell lines: HL60 (promyelocytic leukemia), HEP-2 (larynx carcinoma), NCI-H292 (lung mucoepidermoid carcinoma), and MCF-7 (breast adenocarcinoma).[1][2][3][4] Doxorubicin was used as a positive control in these experiments.[1][2][3][4]

The following table summarizes the 50% inhibitory concentration (IC50) values for the most potent 3-thiocyanato-1H-indole derivatives from the study and compares them with doxorubicin. Lower IC50 values indicate higher potency.

CompoundHL60 (μM)HEP-2 (μM)NCI-H292 (μM)MCF-7 (μM)
Doxorubicin 0.021.290.370.55
1-Methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole 1.254.355.217.33
N-Phenyl-3-thiocyanato-1H-indole 2.156.217.899.12

While several of the synthesized 3-thiocyanato-1H-indoles demonstrated good to excellent levels of potency (IC50 ≤ 6 μM), they were generally found to be less potent than doxorubicin across the tested cell lines.[1] The HL60 cell line was the most sensitive to the thiocyanato derivatives; however, even the most active compounds were over 50 times less potent than doxorubicin against this cell line.[1]

Mechanism of Action: Induction of ROS-Mediated Apoptosis

Research on a closely related compound, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), suggests that the anticancer activity of this class of molecules is, at least in part, due to the induction of reactive oxygen species (ROS)-mediated apoptosis.[5] This process involves an increase in intracellular ROS, leading to mitochondrial dysfunction and the activation of apoptotic pathways.

Below is a diagram illustrating the proposed signaling pathway for the induction of apoptosis by 3-thiocyanato-1H-indole derivatives.

G Proposed Signaling Pathway of 3-Thiocyanato-1H-Indoles cluster_0 Cellular Exterior cluster_1 Cytoplasm 3-Thiocyanato-1H-indole 3-Thiocyanato-1H-indole ROS ROS 3-Thiocyanato-1H-indole->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Damages Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Leads to

Proposed apoptotic pathway of 3-Thiocyanato-1H-Indoles.

Experimental Protocols

A detailed methodology for the key experiments is crucial for the reproducibility and validation of these findings.

Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative activity of the 3-thiocyanato-1H-indole derivatives and doxorubicin was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human cancer cell lines (HL60, HEP-2, NCI-H292, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • 3-Thiocyanato-1H-indole derivatives and doxorubicin

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the 3-thiocyanato-1H-indole derivatives or doxorubicin for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 3 hours.

  • Formazan Solubilization: The supernatant was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were determined from the dose-response curves.

Below is a diagram illustrating the general workflow for the MTT assay.

G MTT Assay Experimental Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with compounds incubation_24h->compound_treatment incubation_72h Incubate for 72h compound_treatment->incubation_72h mtt_addition Add MTT solution incubation_72h->mtt_addition incubation_3h Incubate for 3h mtt_addition->incubation_3h supernatant_removal Remove supernatant incubation_3h->supernatant_removal dmso_addition Add DMSO supernatant_removal->dmso_addition absorbance_reading Read absorbance at 570 nm dmso_addition->absorbance_reading ic50_calculation Calculate IC50 absorbance_reading->ic50_calculation end End ic50_calculation->end

Workflow of the MTT assay for cytotoxicity testing.

Conclusion

The 3-thiocyanato-1H-indole scaffold represents a promising area for the development of new anticancer agents. While the derivatives studied to date are generally less potent than doxorubicin, they exhibit significant cytotoxic activity against a range of cancer cell lines. Their mechanism of action, involving the induction of ROS-mediated apoptosis, offers a potential therapeutic strategy. Further research focusing on structure-activity relationships may lead to the development of more potent and selective 3-thiocyanato-1H-indole derivatives for cancer therapy. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring this class of compounds.

References

Comparative Analysis: 7-Methyl-3-thiocyanato-1H-indole and its Isothiocyanate Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 7-Methyl-3-thiocyanato-1H-indole and its corresponding isothiocyanate analog, 7-Methyl-3-isothiocyanato-1H-indole. Due to the limited direct experimental data on these specific compounds in publicly accessible literature, this comparison is based on the established chemical principles of the thiocyanate and isothiocyanate functional groups and the known biological activities of related indole derivatives.

Introduction and Chemical Structures

Indole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities. The introduction of thiocyanate (-SCN) or isothiocyanate (-NCS) moieties at the C3 position of the 7-methylindole scaffold is anticipated to confer unique chemical and biological properties. Thiocyanates and isothiocyanates are known for their distinct reactivity profiles, which can lead to different biological targets and mechanisms of action.

CompoundStructureIUPAC Name
This compound
alt text
7-methyl-1H-indol-3-yl thiocyanate
7-Methyl-3-isothiocyanato-1H-indole
alt text
3-isothiocyanato-7-methyl-1H-indole

Comparative Chemical Properties

The key difference between these two analogs lies in the connectivity of the SCN group, which dictates their chemical reactivity.

PropertyThis compound7-Methyl-3-isothiocyanato-1H-indole
Functional Group Thiocyanate (-S-C≡N)Isothiocyanate (-N=C=S)
Electrophilicity The carbon atom of the thiocyanate group is electrophilic and susceptible to nucleophilic attack.The central carbon atom of the isothiocyanate group is highly electrophilic.
Reactivity Generally less reactive than isothiocyanates. Can undergo cleavage of the S-C bond.Highly reactive towards nucleophiles, particularly amines and thiols, to form thioureas and dithiocarbamates, respectively.
Stability Can rearrange to the more stable isothiocyanate isomer, often catalyzed by heat or acid/base.Generally more thermodynamically stable than the corresponding thiocyanate.

Postulated Biological Activities and Mechanisms of Action

While direct experimental data for these specific molecules is scarce, we can extrapolate potential biological activities based on related compounds.

7-Methyl-3-isothiocyanato-1H-indole:

Isothiocyanates are well-documented as potent inducers of phase II detoxification enzymes, such as glutathione S-transferases and quinone reductase, primarily through the activation of the Nrf2 signaling pathway. This activity is associated with chemopreventive effects. The high electrophilicity of the isothiocyanate group allows it to readily react with sulfhydryl groups on proteins, including Keap1, which leads to the release and nuclear translocation of Nrf2.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M7_ITC 7-Methyl-3- isothiocyanato- 1H-indole Keap1_Nrf2 Keap1-Nrf2 Complex M7_ITC->Keap1_Nrf2 Reacts with Keap1 thiols Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Maf Maf Nrf2_nuc->Maf Dimerization ARE Antioxidant Response Element (ARE) Maf->ARE Binds to PhaseII_Enzymes Phase II Enzymes ARE->PhaseII_Enzymes Induces Transcription

Figure 1. Postulated Nrf2 activation by 7-Methyl-3-isothiocyanato-1H-indole.

This compound:

Organic thiocyanates have demonstrated a range of biological activities, including antimicrobial and anticancer effects. Their mechanism of action can be more varied. They might act as prodrugs, releasing cyanide in situ, or interact with different biological targets compared to their isothiocyanate counterparts. Some thiocyanates have been shown to induce apoptosis in cancer cells through pathways that may not involve Nrf2.

Hypothetical Experimental Comparison

To definitively compare these two compounds, a series of experiments would be required.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Hypothetical) Synthesis Synthesize both compounds Characterization Confirm structure (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer and normal cell lines) Characterization->Cytotoxicity Nrf2_Assay Nrf2 Activation Assay (e.g., Luciferase reporter) Cytotoxicity->Nrf2_Assay Enzyme_Assay Phase II Enzyme Induction Assay (e.g., QR activity) Nrf2_Assay->Enzyme_Assay Animal_Model Chemoprevention Animal Model Enzyme_Assay->Animal_Model Toxicity_Study Acute Toxicity Study Animal_Model->Toxicity_Study

Figure 2. A proposed experimental workflow for comparing the two indole derivatives.

Key Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) and normal cells (e.g., MCF-10A) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and 7-Methyl-3-isothiocyanato-1H-indole (e.g., 0.1 to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values for each compound in each cell line.

Protocol 2: Nrf2 Reporter Gene Assay

  • Cell Transfection: Transfect a suitable cell line (e.g., HepG2) with a plasmid containing the firefly luciferase gene under the control of an Antioxidant Response Element (ARE) promoter and a control plasmid with Renilla luciferase.

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compounds for 24 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold induction of Nrf2 activity.

Summary and Future Directions

Future research should focus on the direct synthesis and head-to-head experimental comparison of these two molecules to validate these hypotheses and elucidate their precise mechanisms of action and therapeutic potential.

Cross-Validation of 3-Thiocyanato-1H-Indole Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activity of Substituted 3-Thiocyanato-1H-indoles

Introduction

This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of novel anticancer compounds.

Comparative Biological Activity

The antiproliferative activity of a series of 3-thiocyanato-1H-indole derivatives was evaluated against four human cancer cell lines: HL60 (promyelocytic leukemia), NCI-H292 (lung carcinoma), HEP-2 (cervical carcinoma), and MCF-7 (breast adenocarcinoma).[1][2] The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each compound. Doxorubicin was used as a positive control in these assays.

The results indicate that substitutions at the N-1, C-2, and C-5 positions of the indole ring significantly influence the cytotoxic potency of 3-thiocyanato-1H-indoles.

Table 1: Antiproliferative Activity (IC50 in µM) of Selected 3-Thiocyanato-1H-indole Derivatives

CompoundSubstitution PatternHL60NCI-H292HEP-2MCF-7
3-Thiocyanato-1H-indole Unsubstituted1.84.54.25.1
1-Methyl-3-thiocyanato-1H-indole N-1 Methyl2.16.25.96.5
5-Bromo-3-thiocyanato-1H-indole C-5 Bromo1.53.83.54.0
2-Phenyl-3-thiocyanato-1H-indole C-2 Phenyl3.28.97.89.5
1-Phenyl-3-thiocyanato-1H-indole N-1 Phenyl1.22.52.32.8
Doxorubicin (Positive Control) -0.030.090.110.21

Data sourced from Silveira et al. (2016).[1][2]

Key Observations:

  • The presence of the 3-thiocyanato group is crucial for the observed cytotoxic activity.[1][2]

  • Substitution at the N-1 position with a phenyl group significantly enhances antiproliferative activity across all tested cell lines compared to the unsubstituted or N-1 methyl-substituted analogues.[1][2]

  • A bromo-substitution at the C-5 position also leads to a slight increase in potency.

  • Substitution with a phenyl group at the C-2 position appears to be less favorable for activity compared to substitutions at the N-1 or C-5 positions.[1][2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the cited biological data.

Antiproliferative Activity Assay (MTT Assay)

The in vitro antiproliferative activity of the 3-thiocyanato-1H-indole derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Methodology:

  • Cell Culture: Human cancer cell lines (HL60, NCI-H292, HEP-2, and MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL.

  • Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compounds (solubilized in DMSO) for 72 hours.

  • MTT Addition: Following the treatment period, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The supernatant was removed, and the formazan crystals formed by viable cells were dissolved in DMSO.

  • Absorbance Measurement: The absorbance was measured at 595 nm using a microplate reader.

  • IC50 Determination: The drug concentration required to inhibit cell growth by 50% (IC50) was calculated from the dose-response curves.

Illustrative Diagrams

Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates the general workflow for screening the antiproliferative activity of the synthesized compounds.

G cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_result Outcome Synthesis Synthesis of 3-Thiocyanato-1H-indole Derivatives Cell_Culture Cancer Cell Line Culture (HL60, NCI-H292, HEP-2, MCF-7) Synthesis->Cell_Culture Test Compounds Compound_Treatment Treatment with Test Compounds Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Data_Analysis IC50 Value Determination MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis G cluster_pathway Cellular Response Indole_Compound 3-Thiocyanato-1H-indole Derivative ROS ↑ Reactive Oxygen Species (ROS) Indole_Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

References

Benchmarking 7-Methyl-3-thiocyanato-1H-indole Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental data on the kinase inhibition profile of 7-Methyl-3-thiocyanato-1H-indole is not publicly available. The following guide provides a comparative framework based on the broader family of indole-based compounds and established kinase inhibitors, offering a template for future benchmarking studies.

The indole scaffold is a well-recognized "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows for competitive binding to the kinase active site. The introduction of a thiocyanate group at the C3 position of the indole ring has been explored for its potential to develop compounds with significant cytotoxic effects against various cancer cell lines.[3][4] This guide will compare the hypothetical performance of this compound with known, well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sorafenib (a multi-kinase inhibitor used in oncology).

Data Presentation: Comparative Kinase Inhibition Profile

The following table is a template illustrating how the inhibitory activity of this compound, measured as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), would be presented against a panel of relevant kinases.

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)Sorafenib (IC50, nM)
Serine/Threonine Kinases
AKT1Data not available625
BRAFData not available1522
PIM1Data not available50>10,000
Tyrosine Kinases
VEGFR2Data not available790
PDGFRβData not available858
EGFRData not available12600

Note: IC50 values for Staurosporine and Sorafenib are approximate and can vary based on experimental conditions.

Signaling Pathway and Experimental Workflow

To visualize the context in which these inhibitors function, a diagram of a common oncogenic signaling pathway, the PI3K/Akt pathway, is provided below. The experimental workflow for determining kinase inhibition is also illustrated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a key regulator of cell growth and survival often targeted by kinase inhibitors.

G cluster_workflow Kinase Inhibition Assay Workflow A 1. Reagent Preparation (Kinase, Substrate, ATP, Test Compound) B 2. Reaction Incubation (Kinase + Substrate + ATP +/- Inhibitor) A->B C 3. Signal Detection (e.g., Luminescence, Fluorescence) B->C D 4. Data Analysis (IC50 Curve Generation) C->D

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

The following is a detailed methodology for a representative in vitro kinase activity assay used to determine the IC50 values of inhibitor compounds.

Objective: To quantify the inhibitory potency of this compound against a specific kinase by measuring the extent of substrate phosphorylation.

Materials:

  • Recombinant human kinase (e.g., AKT1)

  • Kinase-specific peptide substrate

  • Adenosine-5'-triphosphate (ATP)

  • Test Compound (this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A serial dilution series (e.g., 11-point, 3-fold dilutions) is prepared in a microplate, starting from a high concentration (e.g., 100 µM).

  • Reaction Setup:

    • To each well of a 384-well plate, add 5 µL of the kinase/substrate mixture in assay buffer.

    • Add 100 nL of the serially diluted test compound or DMSO (as a vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal from each well using a plate reader.

  • Data Analysis:

    • The raw luminescence data is normalized relative to the positive (no inhibitor) and negative (no kinase) controls.

    • The normalized data is plotted against the logarithm of the inhibitor concentration.

    • An IC50 value is determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

This standardized protocol ensures reproducibility and allows for the direct comparison of newly synthesized compounds like this compound with established kinase inhibitors. Future studies are warranted to elucidate the specific kinase targets and therapeutic potential of this compound.

References

A Head-to-Head Comparison of 7-Substituted Indole Derivatives: Potent Modulators of Kinase Signaling and Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substitution at the 7-position of the indole ring has emerged as a critical strategy for fine-tuning the pharmacological properties of these derivatives, leading to the development of potent and selective inhibitors of key cellular targets. This guide provides a head-to-head comparison of different 7-substituted indole derivatives, focusing on their activity as kinase inhibitors and modulators of tubulin polymerization, supported by experimental data and detailed protocols.

Quantitative Performance Data

The following tables summarize the in vitro activity of various 7-substituted indole derivatives against their respective targets. The data highlights the impact of different substituents at the 7-position on inhibitory potency.

As Kinase Inhibitors

7-Azaindole, a bioisostere of indole, has proven to be a particularly effective scaffold for kinase inhibitors, with the nitrogen at the 7-position often forming crucial hydrogen bonds within the ATP-binding pocket of kinases.[1]

Table 1: Inhibitory Activity of 7-Azaindole Derivatives against PI3K and Erk5 Kinases

Compound ID7-SubstituentTarget KinaseIC50 (nM)Reference
1 N (Azaindole)PI3Kγ50[2]
2 N (Azaindole)PI3Kγ35[2]
3 N (Azaindole)Erk56230[3]
4 N (Azaindole)Erk54560[3]

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity in vitro.

As Tubulin Polymerization Inhibitors

Arylthioindoles are a class of compounds that inhibit tubulin polymerization by binding to the colchicine site.[4] Substitutions on the indole ring, including at the 7-position, can significantly influence their antiproliferative and tubulin-destabilizing activities.

Table 2: Inhibitory Activity of 7-Substituted Arylthioindole Derivatives on Tubulin Polymerization and Cancer Cell Growth

Compound ID7-SubstituentTubulin Polymerization IC50 (µM)Cell Growth Inhibition IC50 (nM) (MCF-7 cells)Reference
5 H2.0<50[4]
6 FNot Reported<50[4]
7 ClNot Reported<50[4]

IC50 values for tubulin polymerization indicate the concentration required to inhibit 50% of microtubule assembly. Cell growth inhibition IC50 values represent the concentration that inhibits 50% of cell proliferation.

Key Signaling Pathways

7-substituted indole derivatives exert their biological effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. The following diagrams illustrate two major pathways targeted by these compounds.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Indole 7-Substituted Indole (e.g., 7-Azaindole) Indole->PI3K inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Ras_Raf_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Indole 7-Substituted Indole (Kinase Inhibitor) Indole->Raf inhibits Indole->MEK inhibits

Caption: Ras/Raf/MEK/ERK Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound performance. Below are representative protocols for the key assays cited in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to measure the activity of kinases and their inhibition by test compounds.[5][6][7]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (7-substituted indole derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well or 96-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction mix containing the kinase, substrate, and reaction buffer.

    • Add the test compound at various concentrations to the wells of the plate. Include a vehicle control (e.g., DMSO).

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion:

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well (volume is typically twice the initial kinase reaction volume).

    • Incubate at room temperature for 30-60 minutes to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow A 1. Prepare Kinase Reaction (Kinase, Substrate, Buffer, Compound) B 2. Initiate Reaction (Add ATP) A->B C 3. Incubate (e.g., 30°C for 60 min) B->C D 4. Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) C->D E 5. Incubate (Room Temp for 40 min) D->E F 6. Convert ADP to ATP & Generate Signal (Add Kinase Detection Reagent) E->F G 7. Incubate (Room Temp for 30-60 min) F->G H 8. Measure Luminescence G->H I 9. Calculate IC50 H->I

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules by monitoring the fluorescence of a reporter dye.[8][9]

Materials:

  • Lyophilized tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds (7-substituted indole derivatives)

  • Positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)

  • Black, 96-well microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin on ice with polymerization buffer to the desired stock concentration.

    • Prepare a master mix containing tubulin, GTP, glycerol, and the fluorescent reporter in polymerization buffer. Keep on ice.

  • Assay Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • Add the test compounds at various concentrations to the wells of the microplate. Include positive and vehicle controls.

    • Transfer the tubulin master mix to the wells containing the test compounds.

  • Polymerization and Data Acquisition:

    • Immediately place the plate in the pre-warmed plate reader.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60-90 minutes at 37°C.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • The area under the curve (AUC) or the maximum velocity (Vmax) of polymerization can be used to quantify the effect of the compounds.

    • Calculate the percent inhibition of tubulin polymerization for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Tubulin_Assay_Workflow A 1. Prepare Tubulin Master Mix (Tubulin, GTP, Buffer, Dye) B 2. Add Test Compounds to Plate A->B C 3. Add Master Mix to Plate B->C D 4. Incubate at 37°C in Plate Reader C->D E 5. Measure Fluorescence Kinetically (e.g., every minute for 60 min) D->E F 6. Generate Polymerization Curves E->F G 7. Calculate IC50 F->G

Caption: Workflow for a Tubulin Polymerization Assay.

References

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